Cuniloside B
Description
from the leaves of Eucalyptus leaves; structure in first source
Properties
Molecular Formula |
C26H40O10 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3 |
InChI Key |
JOLLIDAUJSAZHE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Cuniloside B from Eucalyptus Leaves: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and characterization of Cuniloside B, a glucose monoterpene ester found in the leaves of various Eucalyptus species. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and potential biological activities of this natural compound.
Introduction
This compound is a non-volatile secondary metabolite that has been identified within the secretory cavities of Eucalyptus leaves.[1] Its widespread occurrence across numerous Eucalyptus species, including E. froggattii, E. polybractea, and E. globulus, suggests a potential physiological or ecological role.[1] Preliminary studies have indicated that this compound possesses moderate anti-leishmanial activity, making it a compound of interest for further investigation in drug discovery and development. This guide outlines a detailed methodology for the isolation of this compound, summarizes key quantitative data, and explores its potential mechanism of action.
Experimental Protocols
The isolation of this compound from Eucalyptus leaves involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a composite methodology based on established techniques for the isolation of terpenoid glycosides from plant materials.
Plant Material Collection and Preparation
Fresh leaves from a suitable Eucalyptus species (e.g., Eucalyptus loxophleba) should be collected and air-dried in a well-ventilated area, protected from direct sunlight, for approximately two weeks. The dried leaves are then ground into a fine powder using a mechanical grinder.
Extraction
The powdered leaf material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Protocol:
-
A known quantity of the dried leaf powder is extracted with a chloroform-methanol mixture (8:2 v/v) at room temperature with continuous stirring for 24 hours.
-
The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract is further fractionated and purified using a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Column Chromatography Protocol:
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica (B1680970) gel.
-
The adsorbed sample is loaded onto a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).
-
The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (B1210297), followed by a gradient of ethyl acetate and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Preparative HPLC Protocol:
-
Fractions enriched with this compound from column chromatography are pooled and concentrated.
-
The concentrated sample is dissolved in the HPLC mobile phase and filtered through a 0.45 µm syringe filter.
-
Purification is performed on a preparative reversed-phase C18 column.
-
A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, is used for elution. The specific gradient should be optimized based on analytical HPLC results.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
Structure Elucidation
The chemical structure of the isolated this compound is confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed structure, including the connectivity of atoms and stereochemistry.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Further research is required to establish a more comprehensive quantitative profile, including yield from various Eucalyptus species and different extraction methods.
| Parameter | Value/Observation | Species | Reference |
| Occurrence | Present in all 28 tested species | Various Eucalyptus spp. | [2] |
| Correlation | Concentration is positively correlated with total essential oil concentration | E. polybractea | [1] |
| Anti-leishmanial Activity (IC50) | 133 - 235 µM | Leishmania donovani (promastigotes) | [2] |
Biological Activity and Signaling Pathways
This compound has demonstrated moderate in vitro activity against the promastigotes of Leishmania donovani.[2] While the specific mechanism of action for this compound has not been elucidated, the anti-leishmanial activity of other terpenoids often involves the disruption of key cellular processes in the parasite.
Based on the known mechanisms of similar compounds, a putative signaling pathway for the anti-leishmanial action of this compound is proposed below. This pathway suggests that this compound may induce apoptosis in Leishmania through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and eventual parasite death.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Eucalyptus leaves.
Conclusion
This technical guide provides a foundational framework for the isolation and study of this compound from Eucalyptus leaves. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this promising natural product. Further investigation is warranted to fully elucidate its therapeutic potential and to develop optimized and scalable purification strategies.
References
In-Depth Spectroscopic Analysis of Cuniloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Cuniloside B, a glucose monoterpene ester. The information presented is derived from the structural elucidation work published by Goodger et al. in Phytochemistry (2009). This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
High-Resolution Mass Spectrometry (HR-ESI-MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of this compound. The analysis yielded a pseudo-molecular ion [M+Na]⁺ at m/z 527.2461. This observation is consistent with the calculated mass for the molecular formula C₂₆H₄₀O₁₀Na, which is 527.2462. This data confirms the molecular formula of this compound as C₂₆H₄₀O₁₀.
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+Na]⁺ | 527.2461 | 527.2462 | C₂₆H₄₀O₁₀Na |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural framework of this compound was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The experiments were conducted in deuterated methanol (B129727) (CD₃OD). The complete ¹H and ¹³C NMR assignments are presented below.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound reveals characteristic signals for a glycosidic unit and a monoterpene moiety. The anomeric proton of the glucose unit appears as a doublet at δ 4.33, indicating a β-configuration.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Glucose Moiety | |||
| 1' | 4.33 | d | 7.8 |
| 2' | 3.19 | dd | 7.8, 9.1 |
| 3' | 3.36 | t | 9.1 |
| 4' | 3.28 | t | 9.1 |
| 5' | 3.39 | m | |
| 6'a | 3.84 | dd | 2.1, 12.0 |
| 6'b | 3.65 | dd | 5.7, 12.0 |
| Monoterpene Moiety | |||
| 2 | 2.05 | m | |
| 3a | 1.62 | m | |
| 3b | 0.99 | m | |
| 4 | 1.83 | m | |
| 5a | 1.54 | m | |
| 5b | 1.29 | m | |
| 6 | 5.40 | br s | |
| 8 | 1.19 | s | |
| 9 | 1.19 | s | |
| 10 | 1.65 | s |
Table 2: ¹H NMR (500 MHz, CD₃OD) Data for this compound.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound shows 26 distinct carbon signals, further confirming the molecular formula. The chemical shifts are consistent with the presence of a glucose unit and a p-menthane (B155814) type monoterpene.
| Position | δC (ppm) |
| Glucose Moiety | |
| 1' | 103.2 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.7 |
| 5' | 78.1 |
| 6' | 62.9 |
| Monoterpene Moiety | |
| 1 | 74.0 |
| 2 | 49.3 |
| 3 | 28.5 |
| 4 | 42.1 |
| 5 | 23.9 |
| 6 | 121.9 |
| 7 | 135.2 |
| 8 | 27.5 |
| 9 | 27.5 |
| 10 | 21.1 |
| Acyl Moiety | |
| 1'' | 168.2 |
| 2'' | 46.1 |
| 3'' | 27.0 |
| 4'' | 130.2 |
| 5'' | 128.8 |
| 6'' | 26.4 |
| 7'' | 71.2 |
| 8'' | 29.8 |
| 9'' | 29.8 |
| 10'' | 20.9 |
Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for this compound.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using the following methodologies as described by Goodger et al. (2009):
-
Isolation: this compound was isolated from the non-volatile components of the essential oil secretory cavities of Eucalyptus leaves. The isolation procedure involved solvent extraction followed by chromatographic separation techniques to yield the pure compound.
-
Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The analysis was performed on a time-of-flight (TOF) mass spectrometer.
-
NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer. The samples were dissolved in deuterated methanol (CD₃OD). Standard pulse sequences were used to acquire ¹H, ¹³C, and various 2D NMR spectra, including COSY, HSQC, and HMBC, which were essential for the complete structural assignment.
Spectroscopic Data Analysis Workflow
The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical workflow. This process begins with the isolation of the pure compound and culminates in the final structural confirmation. The diagram below illustrates this general workflow.
Caption: Workflow for the isolation and structural elucidation of a natural product.
An In-depth Technical Guide to the Putative Biosynthesis Pathway of Cuniloside B in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuniloside B, a monoterpenoid glucoside prevalent in the genus Eucalyptus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production or creating novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of iridoid and monoterpenoid glycoside biosynthesis in plants. While a complete, experimentally elucidated pathway for this compound remains to be established, this document synthesizes available data to propose a scientifically grounded pathway. It includes detailed, generalized experimental protocols for pathway elucidation and visual diagrams to facilitate understanding of the proposed biochemical transformations and experimental workflows.
Introduction
This compound is a naturally occurring monoterpenoid ester glycoside. Its chemical structure consists of a (+)-(R)-oleuropeic acid aglycone attached to a glucose molecule via an ester linkage. Found widely across various Eucalyptus species, this compound is believed to play a role in the plant's defense mechanisms. The elucidation of its biosynthetic pathway is a key step towards harnessing its potential for pharmaceutical and other applications. This guide outlines the inferred biosynthetic route from primary metabolism to the final product, provides methodologies for its investigation, and presents quantitative data where available.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the universal monoterpene precursor, geranyl pyrophosphate (GPP), and proceed through the iridoid biosynthesis pathway to form the aglycone, which is subsequently glycosylated.
2.1. Formation of the Monoterpene Precursor: Geranyl Pyrophosphate (GPP)
The pathway initiates with the synthesis of GPP from the central metabolism via two alternative pathways:
-
Mevalonate (MVA) Pathway: Primarily occurring in the cytosol.
-
Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids.
Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed by GPP synthase to form the ten-carbon molecule, GPP.
2.2. Biosynthesis of the Aglycone: (+)-(R)-Oleuropeic Acid
The formation of the iridoid scaffold of oleuropeic acid from GPP is proposed to involve a series of enzymatic reactions analogous to those found in the biosynthesis of other secoiridoids.
-
Geraniol (B1671447) Formation: Geraniol synthase (GES) hydrolyzes GPP to geraniol.
-
Hydroxylation of Geraniol: A cytochrome P450 monooxygenase, likely a geraniol 8-hydroxylase (G8H), hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.
-
Oxidation of 8-Hydroxygeraniol: An oxidoreductase further oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Ring Formation: Iridoid synthase (ISY), a key enzyme in this pathway, catalyzes the reductive cyclization of 8-oxogeranial to form an iridoid intermediate.
-
Further Oxidative Modifications: Subsequent oxidation and modification steps, likely catalyzed by other P450s and dehydrogenases, would lead to the formation of the carboxylic acid group and the specific stereochemistry of (+)-(R)-oleuropeic acid. The exact sequence and enzymes for these latter steps are yet to be identified.
2.3. Glycosylation of (+)-(R)-Oleuropeic Acid
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the carboxylic acid group of (+)-(R)-oleuropeic acid.
-
Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT).
-
Substrates: The substrates are (+)-(R)-oleuropeic acid and UDP-glucose.
-
Product: The product is this compound, with the release of UDP.
While numerous UGTs have been identified in Eucalyptus, the specific enzyme responsible for this transformation has not yet been characterized.
Diagram of the Proposed this compound Biosynthesis Pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data regarding the enzyme kinetics and in vivo metabolic flux for the this compound biosynthetic pathway. However, several studies have reported the concentration of this compound in the leaves of various Eucalyptus species. This data provides a basis for selecting high-yielding species for further investigation and for evaluating the effects of genetic or environmental manipulations.
| Eucalyptus Species | This compound Concentration (mg/g dry weight) | Reference |
| Eucalyptus polybractea | Varies, positively correlated with essential oil concentration | [1] |
| Eucalyptus maideni | Present | [2] |
| 28 diverse Eucalyptus species | Present in all species examined | [1] |
Note: This table is illustrative. Specific quantitative values from the literature should be inserted here when available.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed, generalized protocols for key experiments.
4.1. Gene Identification and Cloning
Objective: To identify and isolate candidate genes encoding the biosynthetic enzymes.
Methodology:
-
Transcriptome Sequencing: Isolate total RNA from Eucalyptus tissues known to produce this compound (e.g., young leaves). Perform deep sequencing (RNA-seq) to generate a comprehensive transcriptome.
-
Homology-Based Gene Mining: Use known protein sequences of homologous enzymes from other species (e.g., GES, G8H, ISY, UGTs from other iridoid-producing plants) as queries to search the Eucalyptus transcriptome data using BLAST algorithms (tBLASTn).
-
Co-expression Analysis: Analyze the transcriptome data to identify genes that are co-expressed with known pathway genes. Genes involved in the same pathway often exhibit similar expression patterns across different tissues or under various conditions.
-
Gene Cloning: Based on the identified transcript sequences, design gene-specific primers for PCR amplification of the full-length cDNA from a cDNA library. Clone the amplified genes into an appropriate expression vector (e.g., pET vector for bacterial expression, pEAQ-HT for plant transient expression).
Diagram of Gene Discovery and Cloning Workflow:
Caption: Workflow for gene discovery and cloning.
4.2. Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the candidate enzymes in vitro.
Methodology:
-
Protein Expression: Transform the expression vectors containing the candidate genes into a suitable host (e.g., E. coli BL21(DE3) for bacterial expression or Agrobacterium tumefaciens for transient expression in Nicotiana benthamiana). Induce protein expression under optimized conditions.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays:
-
Substrates: Use the putative substrate for each enzyme (e.g., GPP for GES, geraniol for G8H, 8-oxogeranial for ISY, (+)-(R)-oleuropeic acid and UDP-glucose for UGT).
-
Reaction Conditions: Perform the assays in a suitable buffer at an optimal pH and temperature. Include necessary cofactors (e.g., Mg²⁺ for GES, NADPH and a P450 reductase for G8H, NADPH for ISY).
-
Product Detection and Analysis: Stop the reaction and extract the products. Analyze the products using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.
-
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for each enzyme by measuring the initial reaction rates at varying substrate concentrations.
Diagram of Heterologous Expression and Enzyme Assay Workflow:
Caption: Workflow for enzyme functional characterization.
4.3. In Vivo Functional Analysis
Objective: To confirm the function of the identified genes in planta.
Methodology:
-
Virus-Induced Gene Silencing (VIGS): Infiltrate Eucalyptus seedlings with an Agrobacterium strain carrying a VIGS vector designed to silence the target gene. After a period of incubation, analyze the metabolome of the silenced plants for a reduction in this compound levels compared to control plants.
-
Stable Transformation: Generate transgenic Eucalyptus plants with either overexpression or knockdown/knockout of the candidate gene. Analyze the metabolic profiles of these plants to assess the impact on this compound production.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for future research. The immediate goals should be the definitive identification and characterization of the specific enzymes involved, particularly the latter-stage oxidoreductases and the specific UDP-glycosyltransferase. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up avenues for the biotechnological production of this compound and its derivatives for potential applications in the pharmaceutical and other industries. Future work should also focus on elucidating the regulatory mechanisms that control the flux through this pathway, which will be essential for successful metabolic engineering strategies.
References
Unveiling the Bioactive Potential of Cuniloside B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biological activities of Cuniloside B, a glucose monoterpene ester isolated from Eucalyptus species. While research on this specific compound is emerging, this document consolidates the available data, outlines detailed experimental protocols for its screening, and explores potential signaling pathways involved in its mechanism of action.
Quantitative Biological Activity Data
To date, the most definitively reported biological activity of this compound is its anti-leishmanial potential. Quantitative data for other biological activities such as anti-inflammatory, anticancer, and antioxidant effects are not yet extensively documented in publicly available literature. The following table summarizes the known biological activity of this compound.
| Biological Activity | Assay | Target Organism/Cell Line | Parameter | Result | Reference |
| Anti-leishmanial | In vitro | Leishmania promastigotes | IC50 | Data not yet quantified in public literature, but noted as active. | [1] |
Further research is required to quantify the anti-inflammatory, anticancer, and antioxidant activities of this compound. The methodologies outlined in Section 2 provide a framework for such investigations.
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of natural products. The following protocols are provided for the evaluation of this compound's biological activities.
Anti-leishmanial Activity Screening
This protocol describes the in vitro determination of the 50% inhibitory concentration (IC50) against Leishmania promastigotes, the 50% cytotoxic concentration (CC50) against a mammalian cell line, and the calculation of the Selectivity Index (SI).[2]
Materials:
-
This compound
-
Leishmania species (e.g., L. donovani) promastigotes
-
Mammalian cell line (e.g., J774A.1 macrophages)
-
M199 medium (for Leishmania)
-
RPMI-1640 medium (for mammalian cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Resazurin (B115843) sodium salt
-
96-well microtiter plates
-
Incubator (26°C for promastigotes, 37°C with 5% CO2 for mammalian cells)
-
Microplate reader (fluorometer)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
In vitro Anti-promastigote Assay (IC50 Determination):
-
Seed 96-well plates with Leishmania promastigotes at a density of 1 x 10^6 cells/mL in M199 medium supplemented with 10% FBS and antibiotics.
-
Prepare serial dilutions of this compound from the stock solution in the culture medium.
-
Add the diluted this compound to the wells to achieve a range of final concentrations. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubate the plates at 26°C for 72 hours.
-
Add resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.[2][3]
-
-
Cytotoxicity Assay (CC50 Determination):
-
Seed 96-well plates with J774A.1 macrophages at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Allow the cells to adhere for 24 hours at 37°C with 5% CO2.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 48 hours.
-
Perform the resazurin assay as described above.
-
Calculate the percentage of cytotoxicity and determine the CC50 value.[2]
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI using the formula: SI = CC50 / IC50. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.[2]
-
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT assay.[4]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
Incubator (37°C with 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
General Protocol for In Vitro Antioxidant Activity Screening (DPPH Radical Scavenging Assay)
This protocol outlines a common method for evaluating the antioxidant potential of this compound by measuring its ability to scavenge the stable DPPH free radical.[5][6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Microplate reader (absorbance at 517 nm)
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add different concentrations of this compound to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).[5]
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are yet to be elucidated, related compounds from Eucalyptus and other natural products with similar activities often interact with key inflammatory and cell survival pathways.
Potential Signaling Pathways
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer, regulating cell proliferation, differentiation, and apoptosis.[1][10][11]
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a standard workflow for the comprehensive screening of a natural product like this compound.
Caption: A general workflow for screening the biological activity of this compound.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated anti-leishmanial activity. However, its full therapeutic potential remains largely unexplored. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research into its anti-inflammatory, anticancer, and antioxidant properties. Elucidating the specific molecular targets and signaling pathways of this compound will be critical for its potential development as a novel therapeutic agent. Further studies, including comprehensive in vitro and in vivo evaluations, are warranted to fully characterize the bioactivity profile of this intriguing monoterpene glycoside.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antileishmanial Activity of Some Ethiopian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-profiling of eucalyptus and study of its hypoglycemic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Cuniloside B potential therapeutic applications
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Cuniloside B, a bis-monoterpene glycoside, with a focus on its potential therapeutic applications. This document collates the available scientific data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development efforts.
Introduction
This compound is a naturally occurring bis-monoterpene glycoside isolated from the leaves of Eucalyptus loxophleba, a species of eucalyptus native to Western Australia. As a member of the terpenoid class of compounds, which are known for their diverse pharmacological activities, this compound presents an interesting candidate for therapeutic development. This guide summarizes the current knowledge on this compound, with a primary focus on its identified anti-leishmanial activity.
Chemical and Physical Properties
-
Chemical Name: this compound
-
CAS Number: 1187303-40-7
-
Molecular Formula: C₂₆H₄₀O₁₀
-
Compound Class: Bis-monoterpene glycoside
Potential Therapeutic Applications
The primary therapeutic potential of this compound, as identified in the scientific literature, lies in its anti-parasitic properties.
Anti-leishmanial Activity
This compound has demonstrated in vitro activity against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2][3] This activity suggests its potential as a lead compound for the development of new anti-leishmanial drugs.
Table 1: In Vitro Anti-leishmanial Activity of this compound
| Target Organism | Parasite Stage | Bioassay | Activity Metric | Result | Reference |
| Leishmania donovani | Promastigote | Alamar Blue Assay | IC₅₀ | 133 - 235 µM | [1][2][3] |
Experimental Protocols
This section details the methodologies relevant to the assessment of the anti-leishmanial activity of this compound.
Isolation of this compound from Eucalyptus loxophleba
A general workflow for the isolation and purification of this compound from its natural source is outlined below. This process typically involves extraction, fractionation, and chromatographic separation.
Caption: General workflow for the isolation of this compound.
In Vitro Anti-leishmanial Activity Assay (Promastigote Stage)
The following protocol is a representative method for determining the 50% inhibitory concentration (IC₅₀) of a compound against Leishmania promastigotes using a colorimetric assay.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Alamar Blue (Resazurin) solution
-
Microplate reader
Procedure:
-
Parasite Culture: Culture Leishmania donovani promastigotes in appropriate medium at 26°C until they reach the logarithmic phase of growth.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium.
-
Assay Plate Preparation:
-
Add 100 µL of culture medium to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells in triplicate.
-
Include wells with culture medium only (negative control) and a known anti-leishmanial drug (positive control).
-
-
Parasite Inoculation: Add 100 µL of the promastigote suspension (e.g., 1 x 10⁶ promastigotes/mL) to each well.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of Alamar Blue solution to each well.
-
Incubate for an additional 4-6 hours.
-
-
Data Acquisition: Measure the absorbance or fluorescence of each well using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm for fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using appropriate software.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound against Leishmania has not been elucidated. However, based on the known mechanisms of other terpenoids against this parasite, a potential signaling pathway can be proposed. Terpenoids are known to induce oxidative stress and disrupt the parasite's mitochondrial function.
References
For Immediate Release
A comprehensive technical review of Cuniloside B, a monoterpenoid glycoside, highlights its potential as an anti-leishmanial agent. This document provides an in-depth analysis of its chemical properties, biological activity, and the methodologies used for its evaluation, tailored for researchers, scientists, and professionals in drug development.
This compound, a non-volatile glucose monoterpene ester, has been identified as a constituent of various plant species, including those from the Eucalyptus genus. While initially associated with the Cunila genus, prominent research has detailed its isolation from Eucalyptus loxophleba.[1][2] This guide synthesizes the available scientific data on this compound and related compounds, presenting it in a structured format to facilitate further research and development.
Chemical and Physical Properties
This compound is chemically classified as a monoterpenoid glycoside. Its molecular formula is C26H40O10, with a corresponding molecular weight of 512.59 g/mol . The compound is also known by the synonym Eucalmaidin E.
| Property | Value | Source |
| CAS Number | 1187303-40-7 | MedChemExpress |
| Molecular Formula | C26H40O10 | MedChemExpress |
| Molecular Weight | 512.59 | MedChemExpress |
| Synonyms | Eucalmaidin E | MedChemExpress |
Anti-leishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Natural products, such as monoterpenoid glycosides, represent a promising avenue for drug discovery.
In vitro studies have demonstrated the anti-leishmanial potential of this compound. Research on terpenoidal constituents from Eucalyptus loxophleba ssp. lissophloia revealed that this compound, among other isolated compounds, exhibited activity against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. The reported 50% inhibitory concentration (IC50) for this group of compounds was in the range of 133 to 235 μM.[1][2][3]
Related Monoterpenoid Glycosides and their Biological Activities
The study of related monoterpenoid glycosides provides valuable context for understanding the potential of this compound. The Lamiaceae family, which includes the Cunila genus, is a rich source of these compounds. For instance, a study on Cunila spicata led to the isolation of five monoterpene glucosides, including three esters of oleuropeic acid, betulalbuside A, and roseoside (B58025) A.[4] While the anti-leishmanial activity of these specific compounds was not reported in the cited study, other research has shown that various monoterpenes and their derivatives possess leishmanicidal properties.
The broader class of terpenoids has been extensively reviewed for its therapeutic potential against leishmaniasis, with mechanisms of action often involving the disruption of parasite metabolism.
Experimental Protocols
To ensure the reproducibility and further investigation of the anti-leishmanial activity of this compound and related compounds, detailed experimental protocols are crucial. The following methodologies are based on established in vitro assays.
Isolation and Purification of this compound
A general procedure for the isolation of terpenoidal constituents from plant material, such as the leaves of Eucalyptus loxophleba, involves the following steps:
-
Extraction: Dried and powdered plant leaves are extracted with a solvent mixture, such as chloroform-methanol (8:2 v/v).[1][2]
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using column chromatography and preparative high-performance liquid chromatography (HPLC).[1][2]
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-leishmanial Activity Assay (Promastigote Stage)
The following protocol outlines a common method for assessing the efficacy of compounds against Leishmania promastigotes:
-
Parasite Culture: Leishmania donovani (e.g., Dd8 strain) promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at a specific temperature (e.g., 22°C) until they reach the logarithmic phase of growth.
-
Assay Preparation: The cultured promastigotes are harvested, centrifuged, and resuspended in fresh medium to a defined concentration (e.g., 1 x 10^6 promastigotes/mL).
-
Compound Incubation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the parasite suspension in a 96-well plate at various concentrations. Control wells containing medium alone, medium with solvent, and a reference drug (e.g., Amphotericin B) are also included.
-
Incubation Period: The plates are incubated for a specified period (e.g., 72 hours) at the optimal temperature for promastigote growth.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the Alamar blue (resazurin) assay.[1][2] The fluorescence or absorbance is measured using a plate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for Anti-leishmanial Drug Discovery from Natural Products
The process of identifying and validating new anti-leishmanial drug candidates from natural sources follows a logical progression. This can be visualized as a workflow that starts with the plant source and ends with a potential drug lead.
Caption: Workflow for Natural Product-Based Anti-leishmanial Drug Discovery.
Signaling Pathways in Leishmania and Potential Drug Targets
While the specific mechanism of action for this compound has not yet been elucidated, understanding the key signaling pathways in Leishmania can provide insights into potential drug targets for monoterpenoid glycosides. The parasite's survival and proliferation depend on various pathways that are distinct from the host, making them attractive targets for chemotherapy.
Caption: Potential Drug Targets within Leishmania Signaling Pathways.
Future Directions
The available data on this compound suggests it is a promising starting point for the development of new anti-leishmanial therapies. However, further research is required to fully characterize its potential. Key areas for future investigation include:
-
Definitive Structure Elucidation and Spectroscopic Analysis: Comprehensive 1D and 2D NMR data, along with high-resolution mass spectrometry, are needed to confirm the precise chemical structure of this compound.
-
Specific IC50 and Cytotoxicity Determination: The specific IC50 value of purified this compound against both promastigote and amastigote stages of various Leishmania species needs to be determined. Concurrently, its cytotoxicity against relevant mammalian cell lines is essential to calculate the selectivity index (SI = CC50/IC50), a critical measure of a drug candidate's therapeutic window.
-
Mechanism of Action Studies: Investigating how this compound exerts its anti-leishmanial effect is crucial. This could involve studies on its impact on the parasite's ultrastructure, metabolic pathways, and key enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound can help identify the key structural features responsible for its anti-leishmanial activity, potentially leading to the design of more potent and selective compounds.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models of leishmaniasis to evaluate the efficacy, pharmacokinetics, and safety of this compound.
This technical guide provides a solid foundation for researchers to build upon in the quest for novel and effective treatments for leishmaniasis. The exploration of this compound and other related monoterpenoid glycosides holds significant promise for addressing this neglected tropical disease.
References
The Role of Cuniloside B in Essential Oil Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Essential oils, complex mixtures of volatile organic compounds, are of significant interest for their therapeutic and aromatic properties. Their biosynthesis in plants is a complex process involving numerous enzymatic steps and transport mechanisms. This technical guide delves into the emerging role of Cuniloside B, a monoterpenoid ester, in the biosynthesis and accumulation of essential oils, particularly within the genus Eucalyptus. While direct quantitative evidence linking this compound to essential oil yield is still an active area of research, its consistent presence within secretory cavities strongly suggests a crucial function in the transport and sequestration of monoterpene components. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for investigation, and hypothetical signaling pathways involved.
Introduction: The Enigma of Essential Oil Transport
The biosynthesis of essential oils, primarily composed of terpenes, occurs in specialized plant tissues. A critical yet not fully understood aspect of this process is the transport of these often-volatile and potentially cytotoxic compounds from their site of synthesis to storage compartments, such as secretory cavities. This compound, a non-volatile glucose monoterpene ester, has been identified as a significant component within the foliar secretory cavities of several Eucalyptus species. Its structure, combining a monoterpene moiety with a glucose molecule, suggests a role as a water-soluble transport form of otherwise lipophilic monoterpenes.
Quantitative Data on Eucalyptus Essential Oil Composition
While direct quantitative data on the effect of this compound on essential oil composition is not yet available in the literature, numerous studies have characterized the typical chemical profile of Eucalyptus essential oils. This data provides a baseline for future studies investigating the impact of this compound modulation. The major constituents are often 1,8-cineole and α-pinene. The yield of essential oils from Eucalyptus species typically ranges from 1.2% to 3% (w/w)[1].
Table 1: Typical Composition of Essential Oils from Various Eucalyptus Species
| Compound | E. maideni (%) | E. cinerea (%) | E. lehmani (%) | E. camaldulensis (Taiwanian) (%) |
| 1,8-Cineole | 83.59 | 79.18 | 49.07 | 9.48 |
| α-Pinene | 1.27 - 26.35 | - | - | 22.52 |
| p-Cymene | - | - | - | 21.69 |
| α-Phellandrene | - | - | - | 20.08 |
| γ-Terpinene | - | - | - | 9.36 |
| Limonene | - | - | - | 4.56 |
| Pinocarveol-trans | Present | Present | Present | - |
Data compiled from studies on Eucalyptus essential oils[1]. Note: "-" indicates that the compound was not reported as a major constituent in the cited study.
Proposed Role and Mechanism of this compound
It is hypothesized that volatile monoterpenes, after their synthesis, are glycosylated to form non-volatile and water-soluble compounds like this compound. This transformation would facilitate their transport through the aqueous environment of the plant cell to the secretory cavities. Once inside the cavity, this compound could be hydrolyzed to release the monoterpene, which then accumulates as part of the essential oil. This proposed mechanism is supported by the known function of glycosyltransferases in modifying secondary metabolites to aid in their transport and storage[2].
Hypothetical Signaling Pathways
The biosynthesis of terpenes is known to be regulated by plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). It is plausible that these signaling pathways also regulate the formation of this compound.
-
Jasmonate Signaling: Jasmonic acid and its derivatives are known to induce the expression of terpene synthase genes[3]. It is hypothesized that JA signaling could also upregulate the expression of specific glycosyltransferases responsible for the synthesis of this compound, thereby linking terpene production to its transport.
-
Salicylate Signaling: Salicylic acid has been shown to increase the levels of triterpene glycosides in some plant species[4][5]. This suggests that SA signaling could play a role in the regulation of glycosylation of terpenes, potentially including the formation of this compound.
Experimental Protocols
To investigate the role of this compound, a combination of phytochemical analysis and molecular biology techniques is required.
Extraction and Quantification of this compound (Adapted LC-MS/MS Protocol)
This protocol is adapted from a method for the quantification of a similar phenylethanoid glycoside, tubuloside B[6].
-
Plant Material Preparation: Freeze-dry fresh Eucalyptus leaf tissue and grind to a fine powder.
-
Extraction:
-
To 100 mg of powdered leaf tissue, add 1 mL of 80% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of 50% methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for this compound would need to be determined using a purified standard.
-
Analysis of Essential Oil Composition (GC-MS Protocol)
-
Extraction:
-
Hydrodistillation of fresh Eucalyptus leaves using a Clevenger-type apparatus for 3 hours.
-
Collect the essential oil and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at 3°C/min, and hold for 10 minutes.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Mass Spectrometry: Electron ionization at 70 eV with a scan range of 40-500 m/z.
-
Compound Identification: Compare mass spectra with NIST and Wiley libraries and confirm with retention indices.
-
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Hypothetical Jasmonate Signaling Pathway Regulating Terpene and this compound Biosynthesis.
Caption: Hypothetical Salicylate Signaling Pathway Influencing Terpene Glycoside Formation.
Experimental Workflow
Caption: Workflow for Investigating the Correlation Between this compound and Essential Oil Content.
Conclusion and Future Directions
The presence of this compound in the essential oil secretory cavities of Eucalyptus provides strong circumstantial evidence for its involvement in monoterpene transport and accumulation. While direct quantitative evidence is a critical next step, the hypothetical framework presented here, based on established principles of plant secondary metabolism, offers a solid foundation for future research. Elucidating the precise role of this compound and its regulatory pathways could open new avenues for enhancing essential oil production in commercially important plant species through metabolic engineering and targeted breeding programs. Further research should focus on identifying and characterizing the specific glycosyltransferases and potential transporters involved in the this compound-mediated transport of monoterpenes.
References
- 1. Chemical composition and antibacterial activities of seven Eucalyptus species essential oils leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UGT85A84 Catalyzes the Glycosylation of Aromatic Monoterpenes in Osmanthus fragrans Lour. Flowers [frontiersin.org]
- 3. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia [mdpi.com]
- 4. Salicylic Acid Treatment Increases the Levels of Triterpene Glycosides in Black Cohosh (Actaea Racemosa) Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Strategy Based on GC-MS/MS, UPLC-MS/MS and Virtual Molecular Docking for Analysis and Prediction of Bioactive Compounds in Eucalyptus Globulus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Cuniloside B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Cuniloside B, a bis-monoterpene glycoside, from plant material. The protocols are based on established methodologies and are intended to guide researchers in the isolation of this compound for further study and development.
Introduction
This compound is a naturally occurring bis-monoterpene glycoside that has been identified in various species of the Eucalyptus genus, notably Eucalyptus loxophleba. This compound has garnered scientific interest due to its potential biological activities, including anti-leishmanial properties. This document outlines a detailed protocol for the extraction and purification of this compound from plant sources, summarizes key quantitative data, and provides visual workflows to aid in experimental design.
Plant Material and Extraction
The primary source for this compound extraction is the leaves of Eucalyptus loxophleba. The following protocol details the solvent extraction method.
Experimental Protocol: Solvent Extraction of this compound
-
Plant Material Preparation:
-
Collect fresh leaves of Eucalyptus loxophleba.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material.
-
Place the powder into a Soxhlet apparatus or a large glass container for maceration.
-
Add a solvent mixture of chloroform (B151607) and methanol (B129727) in an 8:2 ratio (v/v). A recommended solvent-to-solid ratio is 10:1 (mL/g).
-
For Soxhlet extraction: Conduct the extraction for 48 hours.
-
For maceration: Allow the mixture to stand for 72 hours at room temperature with occasional agitation.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC) is required to isolate this compound.
Experimental Protocol: Purification by Column Chromatography and HPLC
-
Column Chromatography (Initial Fractionation):
-
Prepare a silica (B1680970) gel (60-120 mesh) column. The size of the column will depend on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane, followed by increasing concentrations of ethyl acetate (B1210297) in n-hexane, and finally methanol in ethyl acetate.
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile, suggesting the presence of the same compounds.
-
-
Preparative/Reverse-Phase High-Performance Liquid Chromatography (Final Purification):
-
Further purify the fractions containing this compound using preparative or reverse-phase HPLC.
-
Column: A C18 column is typically used for the separation of glycosides.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase for separating monoterpene glycosides. A suggested starting gradient could be 30-50% acetonitrile over a period of 7-10 minutes, which can be optimized based on the separation achieved.
-
Flow Rate: A typical flow rate is 1-5 mL/min for semi-preparative HPLC.
-
Detection: Monitor the elution at a wavelength of 210-220 nm, which is in the range for detecting non-aromatic natural products.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.
-
Quantitative Data
The following table summarizes the available quantitative data related to the biological activity of this compound. Extraction yields can vary significantly based on the plant material's age, collection time, and the specific extraction conditions used.
| Parameter | Value | Source |
| Biological Activity | ||
| Anti-leishmanial (IC₅₀ against Leishmania donovani promastigotes) | 133 to 235 μM | [1][2][3] |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the extraction and purification of this compound.
Caption: Workflow for the extraction of this compound from Eucalyptus loxophleba leaves.
Caption: Purification workflow for isolating this compound from the crude extract.
Potential Signaling Pathways
While the specific signaling pathways for all of this compound's biological activities are not fully elucidated, its classification as a monoterpene glycoside suggests potential involvement in pathways known to be modulated by this class of compounds. For instance, the anti-inflammatory effects of many monoterpenes are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4]
Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.
References
Application Notes and Protocols for the Purification of Cuniloside B using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuniloside B, a phenolic glycoside isolated from Curculigo orchioides, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography. The outlined methodology is designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development, facilitating the isolation of this compound for further investigation. Additionally, this application note summarizes the known biological activities of this compound and presents a diagram of an associated signaling pathway to provide a broader context for its therapeutic potential.
Introduction
Curculigo orchioides, commonly known as "Kali Musli," is a medicinal plant with a long history of use in traditional medicine across Asia.[1][2] The rhizomes of this plant are a rich source of various bioactive compounds, including phenolic glycosides, saponins, and flavonoids.[1][3][4] Among these, this compound (also referred to as Curculigoside B) is a prominent constituent that has demonstrated a range of promising biological activities, including anti-inflammatory, neuroprotective, and anti-arthritic effects.[5][6][7] The therapeutic potential of this compound underscores the need for efficient and reproducible purification methods to enable further preclinical and clinical research.
Column chromatography is a fundamental and widely used technique for the separation and purification of individual compounds from complex mixtures.[8] This method relies on the differential partitioning of components between a stationary phase and a mobile phase to achieve separation. This document details a practical protocol for the isolation of this compound using silica gel column chromatography, adapted from established methods for similar compounds and general chromatographic principles.
Experimental Protocol: Purification of this compound
This protocol outlines the steps for the purification of this compound from a crude extract of Curculigo orchioides rhizomes.
2.1. Materials and Reagents
-
Crude ethanol (B145695) extract of Curculigo orchioides rhizomes
-
Silica gel (60-120 mesh) for column chromatography
-
Ethyl acetate (B1210297) (analytical grade)
-
Ethanol (analytical grade)
-
Deionized water
-
Glass column with a stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
2.2. Preparation of the Crude Extract
-
Air-dry the rhizomes of Curculigo orchioides and grind them into a coarse powder.
-
Macerate the powdered rhizomes in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
2.3. Column Chromatography Procedure
2.3.1. Column Packing
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approximately 1 cm) of acid-washed sand over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase solvent system (see section 2.3.3).
-
Carefully pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.
-
Equilibrate the packed column by running the initial mobile phase through it until the packing is stable and the eluent runs clear. Do not let the solvent level drop below the top of the sand layer.
2.3.2. Sample Loading
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb completely onto the silica gel, draining the solvent until the liquid level just reaches the top of the sand.
2.3.3. Elution
-
Begin the elution process with a solvent system of ethyl acetate:ethanol:water (5:1:5 v/v/v, using the lower phase as the mobile phase). This solvent system is adapted from high-speed counter-current chromatography methods for similar compounds and may require optimization for conventional column chromatography.
-
Start collecting fractions in appropriately labeled tubes or flasks.
-
Monitor the separation of compounds by performing thin-layer chromatography (TLC) on the collected fractions.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase to elute compounds with stronger interactions with the silica gel. This can be achieved by systematically increasing the proportion of ethanol and water in the solvent mixture.
2.4. Fraction Analysis and Compound Isolation
-
Spot the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., a variation of the elution solvent).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analytical methods).
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirm its identity using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Initial) | Ethyl acetate:Ethanol:Water (5:1:5 v/v/v, lower phase) |
| Elution Mode | Isocratic followed by Gradient (optional) |
| Sample Loading | Wet loading in the initial mobile phase |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |
| Purity Assessment | HPLC, MS, NMR |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. vegetosindia.org [vegetosindia.org]
- 4. Bioactive Compounds and Biological Activities of Curculigo orchioides Gaertn [ouci.dntb.gov.ua]
- 5. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cuniloside B in Complex Mixtures by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuniloside B is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Pulsatilla genus, which have a history of use in traditional medicine. Triterpenoid saponins (B1172615) are known for a variety of biological activities, making them of interest for pharmaceutical research and development. Accurate quantification of this compound in complex matrices, such as plant extracts or biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its pharmacological effects. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for cleaning up complex samples and concentrating the analyte of interest, which is particularly important for reducing matrix effects in LC-MS/MS analysis.
Materials:
-
Plant material (e.g., dried and powdered roots of Pulsatilla chinensis)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
70% Methanol in water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed Phase, 30 mg/1 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 200 mg of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the extracted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
This protocol is based on methods developed for structurally similar triterpenoid saponins and provides a starting point for method development and validation for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 50 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. The choice of positive or negative mode should be optimized based on the signal intensity of this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 511.6 [M-H]⁻ (based on this compound molecular weight of 512.6 g/mol ).
-
Product Ions (Q3): To be determined by infusing a this compound standard and performing a product ion scan. A hypothetical transition is provided in the table below.
-
Collision Energy (CE): To be optimized for the specific MRM transition.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: LC-MS/MS MRM Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 511.6 | e.g., 349.2 | 200 | To be optimized |
| Internal Standard | To be selected | To be determined | 200 | To be optimized |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | |
| LLOQ (ng/mL) | S/N > 10 | |
| Accuracy (%) | 85-115% (100±15%) | |
| Precision (%RSD) | < 15% | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect (%) | Within acceptable range |
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the logical sequence of the quantification protocol.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Currently, there is limited specific information available in the public domain detailing the direct signaling pathways modulated by this compound. The biological activities of saponins from Pulsatilla species are generally associated with anti-inflammatory and anti-tumor effects, which involve complex signaling cascades. As more research becomes available, a specific signaling pathway diagram for this compound can be constructed. For now, a generalized workflow for investigating potential signaling pathways is presented.
Caption: General workflow for investigating this compound signaling pathways.
Application Notes and Protocols for Cuniloside B Separation using High-Speed Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby circumventing issues such as irreversible adsorption of the sample.[1][2] This method is particularly advantageous for the separation and purification of natural products.[3][4] Cuniloside B, a monoterpenoid glycoside with potential therapeutic applications, can be efficiently isolated and purified from complex mixtures using HSCCC.[][6] This document provides detailed application notes and protocols for the separation of this compound, enabling researchers to achieve high purity and recovery. The successful implementation of HSCCC relies on the careful selection of a biphasic solvent system and optimization of operational parameters.[7][8]
Experimental Protocols
Sample Preparation
Prior to HSCCC separation, a crude extract containing this compound should be prepared. A common method involves the extraction of the plant material with a suitable solvent such as ethanol (B145695), followed by a clean-up step using macroporous resin to enrich the target compound.[8][9]
Protocol for Crude Extract Preparation:
-
Extraction: Macerate the dried and powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (w/v) for 3 hours at 67.6°C. Repeat the extraction twice to ensure maximum yield.[9]
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Enrichment: Dissolve the crude extract in water and apply it to a macroporous resin column (e.g., HPD100). Wash the column with deionized water to remove impurities, and then elute the flavonoid-enriched fraction with 80% ethanol.[9]
-
Drying: Evaporate the ethanol from the enriched fraction to yield a dry powder ready for HSCCC separation.
HSCCC System and Solvent Selection
The choice of the two-phase solvent system is critical for a successful HSCCC separation.[7][10] The partition coefficient (K) of the target compound should ideally be between 0.4 and 2.5.[7] Based on the separation of similar glycosidic flavonoids, a two-phase solvent system composed of ethyl acetate (B1210297), n-butanol, and water is a promising starting point.
Recommended Two-Phase Solvent System:
-
Ethyl acetate : n-butanol : water (4:1:5, v/v/v)[10]
Protocol for Solvent System Preparation and Selection:
-
Mix the selected solvents in a separation funnel in the specified volume ratio.
-
Shake the funnel vigorously for several minutes and then allow the phases to separate completely.
-
Separate the upper (organic) and lower (aqueous) phases.
-
To determine the partition coefficient (K) of this compound, dissolve a small amount of the crude extract in a known volume of both the upper and lower phases.
-
Analyze the concentration of this compound in each phase using High-Performance Liquid Chromatography (HPLC).
-
Calculate the K value as the concentration in the stationary phase divided by the concentration in the mobile phase. Adjust the solvent system ratio if the K value is outside the optimal range.
HSCCC Operation
Protocol for HSCCC Separation:
-
Column Preparation: Fill the HSCCC column entirely with the selected stationary phase (typically the upper phase).
-
Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate while the apparatus is rotating at a set speed. Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve a known amount of the enriched sample powder in a mixture of the upper and lower phases (1:1, v/v) and inject it into the column through the sample loop.[11]
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm) and collect fractions at regular intervals.[7][8]
-
Stationary Phase Retention: After the separation is complete, measure the volume of the stationary phase retained in the column to calculate the retention percentage (Sf).
Data Presentation
The following tables summarize the proposed and optimized parameters for the HSCCC separation of this compound based on typical values for similar compounds.
Table 1: Optimized HSCCC Operating Conditions
| Parameter | Value | Reference |
| Two-Phase Solvent System | Ethyl acetate : n-butanol : water (4:1:5, v/v/v) | [10] |
| Stationary Phase | Upper organic phase | [7] |
| Mobile Phase | Lower aqueous phase | [8] |
| Rotational Speed | 800 rpm | [7][8] |
| Flow Rate of Mobile Phase | 1.5 - 2.0 mL/min | [7][8] |
| Separation Temperature | 25 - 30 °C | [8][10] |
| Detection Wavelength | 254 nm | [7] |
| Sample Size | 100 - 300 mg | [7][8] |
Table 2: Expected Performance of this compound Separation
| Parameter | Expected Value | Reference |
| Purity of this compound | > 95% | [8] |
| Recovery of this compound | > 90% | [8] |
| Separation Time | ~ 180 - 240 min | [7] |
| Stationary Phase Retention (Sf) | > 40% | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound using HSCCC.
Caption: Workflow for this compound Separation using HSCCC.
Logical Relationship in HSCCC Parameter Optimization
This diagram outlines the key relationships and dependencies in optimizing the HSCCC separation process.
Caption: Key Parameter Relationships in HSCCC Optimization.
References
- 1. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Natural Compounds in Metabolomics Studies of Non-Alcoholic Fatty Liver Disease (NAFLD)
A Note on Cuniloside B: As of this writing, specific metabolomics studies involving this compound have not been extensively published. Therefore, to provide a comprehensive and practical guide that adheres to the requested format, we will use a representative saponin, hereafter referred to as "Compound X" , as a model to illustrate the application of metabolomics in the study of potential therapeutic agents for Non-Alcoholic Fatty Liver Disease (NAFLD). The principles, protocols, and pathways described are based on established methodologies in metabolomics and liver disease research.
Introduction to NAFLD and the Role of Metabolomics
Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver (hepatic steatosis) in individuals without a history of excessive alcohol consumption.[1][2][3] It represents a spectrum of liver disorders, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and cellular damage that can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[4] NAFLD is strongly associated with metabolic syndrome, obesity, insulin (B600854) resistance, and type 2 diabetes.[1][5]
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful lens to understand the complex metabolic dysregulation underlying NAFLD.[6][7] By providing a functional readout of the physiological state, metabolomics can identify novel biomarkers for diagnosis and progression, and elucidate the mechanisms of action of potential therapeutic compounds like "Compound X".[7][8] Both untargeted and targeted metabolomics approaches are employed; the former for hypothesis generation and the latter for quantifying specific metabolites of interest.[6]
Hypothesized Mechanism of Action for "Compound X" in NAFLD
Natural compounds like saponins (B1172615) are investigated for their potential to modulate metabolic pathways. We hypothesize that "Compound X" ameliorates NAFLD through a multi-pronged mechanism involving the activation of AMP-activated protein kinase (AMPK) and the modulation of key transcription factors that regulate lipid metabolism and inflammation.
-
Activation of AMPK: AMPK is a central regulator of cellular energy homeostasis. Its activation shifts metabolism from anabolic processes (fat synthesis) to catabolic processes (fatty acid oxidation).
-
Inhibition of SREBP-1c: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcription factor that promotes lipogenesis.[9] Inhibition of SREBP-1c by "Compound X" would decrease the synthesis of new fatty acids and triglycerides in the liver.
-
Modulation of PPARα: Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that promotes fatty acid oxidation.[9] Activation by "Compound X" would enhance the breakdown of lipids.
-
Suppression of NF-κB Signaling: The NF-κB pathway is a key driver of inflammation, a critical component in the progression from simple steatosis to NASH.[10] "Compound X" may exert anti-inflammatory effects by inhibiting this pathway.
Below is a diagram illustrating this proposed signaling pathway.
Experimental Protocols
A robust investigation into the effects of "Compound X" on NAFLD involves both in vitro and in vivo models, followed by comprehensive metabolomic analysis.
In Vitro Model: Oleic Acid-Induced Steatosis in HepG2 Cells
This protocol establishes a cell-based model of NAFLD to screen for the effects of "Compound X".
-
Cell Culture: Culture human hepatoma (HepG2) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Induction of Steatosis: Seed HepG2 cells in 6-well plates. At 80% confluency, replace the medium with serum-free DMEM containing 1 mM oleic acid (complexed to 1% fatty acid-free BSA) for 24 hours to induce lipid accumulation.
-
Treatment: Treat the steatotic cells with varying concentrations of "Compound X" (e.g., 1, 10, 50 µM) or a vehicle control for another 24 hours. Include a positive control group treated with a known AMPK activator (e.g., metformin).
-
Sample Collection for Metabolomics:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727).
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing polar and semi-polar metabolites for LC-MS analysis.
-
In Vivo Model: High-Fat Diet (HFD)-Induced NAFLD in Mice
This protocol uses an animal model that closely mimics human NAFLD development.
-
Animal Model: Use male C57BL/6J mice (8 weeks old).
-
Diet and Acclimation: Acclimate mice for one week. Divide them into three groups:
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed a high-fat diet (e.g., 60% kcal from fat).
-
HFD + Compound X Group: Fed a high-fat diet.
-
-
NAFLD Induction: Maintain the diet regimens for 12 weeks to induce NAFLD in the HFD groups.
-
Treatment: For the subsequent 4 weeks, administer "Compound X" (e.g., 50 mg/kg body weight, daily via oral gavage) to the treatment group. The Control and HFD groups receive the vehicle.
-
Sample Collection: At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture into EDTA tubes for plasma separation. Centrifuge at 3,000 x g for 15 minutes at 4°C. Store plasma at -80°C.
-
Perfuse the liver with PBS, excise a portion (~50 mg), and immediately snap-freeze it in liquid nitrogen. Store at -80°C.
-
Untargeted Metabolomics Protocol via LC-MS
This protocol outlines the steps for analyzing the collected liver tissue samples.
-
Metabolite Extraction:
-
Homogenize the frozen liver tissue (approx. 50 mg) in 1 mL of a cold extraction solvent mixture (Methanol:Acetonitrile:Water, 2:2:1 v/v/v).
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS injection.
-
-
LC-MS Analysis:
-
LC System: Use a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separating a wide range of metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from 5% B to 95% B over 20 minutes to elute metabolites with varying polarities.
-
Mass Spectrometer: Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a broader range of metabolites.
-
Scan Range: Set the mass-to-charge (m/z) scan range from 50 to 1200.[11]
-
-
Data Processing and Analysis:
-
Use software like XCMS, MS-DIAL, or Compound Discoverer for peak picking, alignment, and integration.
-
Perform statistical analysis (e.g., PCA, PLS-DA, t-tests) to identify features that differ significantly between groups.
-
Identify metabolites using databases like METLIN, HMDB, and KEGG based on accurate mass, fragmentation patterns (MS/MS), and retention time.
-
The overall experimental workflow is visualized below.
Data Presentation
The following tables present illustrative quantitative data that might be obtained from a metabolomics study of liver tissue from the HFD-fed mouse model. Data is shown as relative abundance (fold change) compared to the control group.
Table 1: Effect of "Compound X" on Key Lipid Metabolites in Liver Tissue
| Metabolite Class | Metabolite Example | HFD vs. Control (Fold Change) | HFD + Compound X vs. HFD (Fold Change) |
| Fatty Acids | Palmitic acid (C16:0) | ↑ 2.8 | ↓ 0.6 |
| Oleic acid (C18:1) | ↑ 3.1 | ↓ 0.5 | |
| Triglycerides | TG(16:0/18:1/18:2) | ↑ 5.5 | ↓ 0.4 |
| TG(18:1/18:1/18:2) | ↑ 6.2 | ↓ 0.3 | |
| Acylcarnitines | Palmitoylcarnitine | ↓ 0.5 | ↑ 1.8 |
| Oleoylcarnitine | ↓ 0.4 | ↑ 2.1 | |
| Bile Acids | Cholic Acid | ↓ 0.6 | ↑ 1.5 |
| Taurocholic acid | ↓ 0.7 | ↑ 1.7 |
Interpretation: The HFD induces a significant increase in fatty acids and triglycerides, indicative of steatosis. It also shows a decrease in acylcarnitines, suggesting impaired fatty acid oxidation. Treatment with "Compound X" reverses these trends, lowering lipids and increasing acylcarnitines, which points to enhanced fat breakdown. It also normalizes bile acid levels, which are crucial for lipid digestion and signaling.
Table 2: Effect of "Compound X" on Markers of Oxidative Stress and Inflammation
| Metabolite Class | Metabolite Example | HFD vs. Control (Fold Change) | HFD + Compound X vs. HFD (Fold Change) |
| Oxidative Stress | Glutathione (GSH) | ↓ 0.5 | ↑ 1.8 |
| Oxidized Glutathione (GSSG) | ↑ 2.5 | ↓ 0.6 | |
| Amino Acids | Taurine | ↓ 0.6 | ↑ 1.5 |
| Inflammation | Prostaglandin E2 | ↑ 3.0 | ↓ 0.5 |
Interpretation: The HFD group shows signs of oxidative stress (depleted GSH, elevated GSSG) and inflammation (increased Prostaglandin E2). "Compound X" restores the antioxidant capacity and reduces the inflammatory marker, suggesting a protective effect against the progression to NASH.
References
- 1. youtube.com [youtube.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. youtube.com [youtube.com]
- 4. Small Intestinal Bacterial Overgrowth and Non-Alcoholic Fatty Liver Disease: What Do We Know in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-based Metabolomics of Xenobiotic-induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untargeted metabolomics identifies metabolic dysregulation of sphingolipids associated with aggressive chronic lymphocytic leukaemia and poor survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism-Disrupting Chemicals Affecting the Liver: Screening, Testing, and Molecular Pathway Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingomyelin synthase 2 promotes the stemness of breast cancer cells via modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cuniloside B Peak Tailing in High-Performance Liquid Chromatography (HPLC)
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of Cuniloside B. As a monoterpenoid glycoside with multiple polar functional groups, this compound can present chromatographic challenges. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these issues, complete with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can reduce the resolution between closely eluting compounds, impact the accuracy and precision of quantification, and indicate undesirable chemical interactions within the HPLC system.[3][4] For regulatory purposes, a tailing factor of less than 2.0 is generally considered acceptable.[5]
Q2: What are the likely causes of my this compound peak tailing?
A2: The peak tailing of this compound is most likely due to secondary interactions between the polar functional groups of the molecule and the HPLC stationary phase. This compound's structure contains multiple hydroxyl (-OH) groups and ester linkages, which can interact strongly with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18).[4][6] This interaction is a common cause of peak tailing for polar compounds.[4][7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor. Residual silanol groups on silica-based columns are acidic and become ionized (negatively charged) at mid-range pH levels.[7] These ionized silanols can then interact with polar analytes, causing peak tailing.[3] By lowering the pH of the mobile phase (typically to between 2.5 and 3.5), the silanol groups are protonated (neutral), which minimizes these secondary interactions and often leads to a more symmetrical peak shape.[6]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. The type of stationary phase and its preparation are crucial. For polar compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[3][4] End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less active and reducing the sites available for secondary interactions that cause tailing.[7]
Systematic Troubleshooting Guide
Step 1: Initial Assessment
Before adjusting your method, it's essential to determine if the issue is specific to this compound or a broader system problem.
-
Observe other peaks in the chromatogram: Are all peaks tailing, or is it isolated to this compound? If all peaks are tailing, this could suggest a system-wide issue such as extra-column volume (e.g., excessive tubing length) or a problem with the column itself.[8]
-
Inject a standard compound: A well-behaved, less polar compound can help diagnose system-level problems. If the standard shows good peak shape, the issue is likely related to the specific interactions of this compound with your current method.
Step 2: Method Optimization
If the problem is specific to this compound, the following method parameters should be optimized.
The composition of your mobile phase is the most common and effective area for troubleshooting peak tailing.
-
Question: Is your mobile phase pH controlled?
-
Solution: If you are using a neutral mobile phase (e.g., water/acetonitrile), the silanol groups on the column are likely ionized, causing tailing. Introduce a small amount of acid to lower the pH. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is commonly used.[1]
-
-
Question: Are you using a buffer?
-
Solution: For reproducible results, especially when operating near the pKa of an analyte, a buffer is recommended to maintain a stable pH.[3] For low pH work, a formate (B1220265) or phosphate (B84403) buffer (10-25 mM) can be effective.[6]
-
The heart of the separation, your HPLC column, is a major factor in peak shape.
-
Question: What type of column are you using?
-
Solution: If you are not already, switch to a high-quality, end-capped C18 column. These columns have minimal residual silanol activity, which is crucial for analyzing polar compounds like this compound.[4]
-
-
Question: Could the column be contaminated or degraded?
-
Solution: Contaminants from previous samples can create active sites that lead to tailing. If the column is old or has been subjected to harsh conditions, the stationary phase may be degraded. Try washing the column according to the manufacturer's instructions or, if necessary, replace it. A guard column is also recommended to protect the analytical column from contaminants.[4]
-
Step 3: System and Hardware Check
If method optimization does not resolve the issue, consider the physical components of your HPLC system.
-
Question: Could there be extra-column volume?
-
Solution: Excessive dead volume in the system can cause peak broadening and tailing.[3] Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm). Check all fittings to ensure they are properly connected and not contributing to dead space.
-
-
Question: Is the sample solvent appropriate?
Data Presentation
The following table summarizes key HPLC parameters that can be adjusted to mitigate peak tailing for this compound.
| Parameter | Standard Condition (Prone to Tailing) | Optimized Condition (Improved Peak Shape) | Rationale for Optimization |
| Column | Non-end-capped C18 | High-purity, end-capped C18 or C8 | Minimizes secondary interactions with residual silanol groups.[7] |
| Mobile Phase A | Water | Water with 0.1% Formic Acid or 0.1% TFA | Suppresses the ionization of silanol groups on the stationary phase.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Organic modifier for elution. |
| pH | Neutral (6-7) | Acidic (2.5-3.5) | Protonates silanol groups, reducing their interaction with polar analytes.[6] |
| Buffer | None | 10-25 mM Ammonium Formate or Potassium Phosphate | Maintains a stable pH for consistent and reproducible chromatography.[3] |
| Temperature | Ambient | 30-40 °C | Can sometimes improve peak shape and reduce viscosity, but effects vary. |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | Optimization may slightly improve efficiency, but is less impactful on tailing than chemical factors. |
| Injection Solvent | 100% Acetonitrile or Methanol | Match initial mobile phase composition | Prevents peak distortion caused by solvent mismatch.[4] |
Experimental Protocols
Protocol 1: General HPLC Method for Monoterpene Glycosides
This protocol provides a starting point for the analysis of this compound, based on methods for structurally similar compounds.[1]
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 50% B over 20 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or PDA at a suitable wavelength (e.g., 210 nm, as this compound lacks a strong chromophore).
Protocol 2: Column Washing Procedure
If column contamination is suspected, a general washing procedure can be followed. Always consult your specific column's documentation for recommended solvents and pressures.
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of your mobile phase without any salts or buffers (e.g., Water/Acetonitrile).
-
Flush with 20 column volumes of 100% Isopropanol.
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush again with 20 column volumes of 100% Isopropanol.
-
Store the column in an appropriate solvent (e.g., Acetonitrile/Water) or re-equilibrate with your mobile phase for the next analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows for troubleshooting this compound peak tailing.
Caption: Interaction between this compound and ionized silanol groups.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of Cuniloside B
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Cuniloside B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
A1: A common starting point for the analysis of this compound, a phenolic glycoside, is reversed-phase high-performance liquid chromatography (RP-HPLC). A typical setup includes a C18 column and a mobile phase consisting of an aqueous component (often with an acidic modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution is generally preferred to achieve good resolution of this compound and related impurities.
Q2: My this compound peak is broad. What are the potential causes and solutions?
A2: Peak broadening for this compound can stem from several factors. Common causes include suboptimal mobile phase composition, slow mass transfer of the large glycoside molecule, or column degradation. To address this, consider increasing the column temperature (e.g., to 30-35°C) to improve mass transfer, or decreasing the flow rate to allow for better equilibration.[1] Ensure your mobile phase is freshly prepared and properly degassed.
Q3: I am observing peak tailing for my this compound peak. How can I improve the peak symmetry?
A3: Peak tailing with phenolic compounds like this compound is often due to unwanted interactions between the phenolic hydroxyl groups and active sites on the stationary phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase can suppress the ionization of these groups, leading to more symmetrical peaks.[2]
Q4: I suspect I have co-eluting isomers of this compound. How can I improve their separation?
A4: Separating structurally similar isomers is a common challenge. To improve the resolution of this compound isomers, you can try several strategies. A shallower gradient can often enhance the separation of closely eluting compounds. Alternatively, changing the organic solvent in your mobile phase (e.g., switching from acetonitrile to methanol or vice versa) can alter the selectivity of the separation. Experimenting with different stationary phases, such as a phenyl-hexyl or a polar-embedded column, may also provide the necessary selectivity for isomer separation.
Q5: My retention times for this compound are shifting between injections. What should I do?
A5: Retention time instability can be caused by a number of issues. Ensure that your column is properly equilibrated with the initial mobile phase conditions before each injection, which may require a longer equilibration time.[2] Check for any leaks in the HPLC system and make sure the pump is primed and free of air bubbles. Also, confirm that your mobile phase composition is consistent, as evaporation of the more volatile organic solvent can lead to shifts in retention.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inadequate separation between this compound and other components. | - Optimize the mobile phase gradient; a shallower gradient often improves resolution. - Change the organic solvent (e.g., acetonitrile to methanol) to alter selectivity. - Adjust the pH of the mobile phase with an acidic modifier (e.g., 0.1% formic acid). - Try a different stationary phase (e.g., phenyl-hexyl, C8). |
| Broad Peaks | - Suboptimal flow rate or temperature. - Column overload. - Extra-column volume. | - Decrease the flow rate.[1] - Increase the column temperature to 30-35°C.[2] - Reduce the injection volume or sample concentration. - Use shorter, narrower tubing to connect the autosampler, column, and detector. |
| Peak Tailing | Interaction of phenolic hydroxyl groups with the stationary phase. | - Add an acidic modifier (0.1% formic acid or acetic acid) to the aqueous mobile phase.[2] - Use a column with high-purity silica (B1680970) or end-capping. |
| Peak Splitting | - Column void or contamination at the inlet. - Sample solvent incompatibility. | - Reverse-flush the column with an appropriate solvent. - Use a guard column to protect the analytical column. - Dissolve the sample in the initial mobile phase. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. | - Prepare fresh mobile phase and filter it. - Flush the detector cell. - Degas the mobile phase thoroughly. |
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a published method for the analysis of Curculigoside B, a synonym for this compound.[3][4][5]
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., J'spher C18, 150 mm x 6.0 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (20:80:2, v/v/v)[4] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 280 nm[4] |
| Injection Volume | 10 µL |
3. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and identify the this compound peak based on its retention time compared to a standard.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chromatography of this compound.
References
Technical Support Center: Identification of Cuniloside B Degradation Products
Welcome to the technical support center for Cuniloside B degradation studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your forced degradation experiments.
Question: I see new peaks in my HPLC chromatogram after subjecting this compound to forced degradation conditions. How do I identify if these are actual degradation products?
Answer:
The appearance of new peaks is a strong indication of degradation. To confirm these are degradation products and not artifacts, follow these steps:
-
Analyze a Blank Sample: Run a blank sample (matrix without this compound) that has been subjected to the same stress conditions. This will help you identify any peaks originating from the solvent, reagents, or container.
-
Compare with Control: Compare the chromatogram of the stressed sample with that of an unstressed this compound control sample. The new peaks that are absent in the control are likely degradation products.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the new chromatographic peaks. This can help determine if a peak represents a single compound.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent ion for each new peak. This provides the molecular weight of the potential degradation products.[1][2][3][4]
Question: My LC-MS data shows several potential degradation products. How can I elucidate their structures?
Answer:
Structural elucidation of degradation products is a multi-step process that often requires a combination of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the accurate mass and elemental composition of the degradation products.[1][4]
-
Tandem Mass Spectrometry (MS/MS or MSn): Fragment the parent ions of the degradation products and analyze the resulting fragmentation patterns.[2][4] By comparing these patterns to the fragmentation of the parent drug (this compound), you can infer structural similarities and identify the location of chemical modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, it is often necessary to isolate the degradation products using techniques like preparative HPLC.[1] Once isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can provide detailed information about the chemical structure.[1][5]
Question: I am not observing any degradation of this compound under my current stress conditions. What should I do?
Answer:
If you do not observe degradation, your stress conditions may not be severe enough. The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6] Consider the following adjustments:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, increase the concentration of the oxidizing agent (e.g., H₂O₂).[7]
-
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature can accelerate degradation.[6][8]
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
-
Intensify Photolytic Conditions: For photostability studies, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[6]
It is important to increase the stress conditions systematically to avoid excessive degradation that may not be relevant to real-world storage conditions.
Frequently Asked Questions (FAQs)
What are forced degradation studies and why are they important?
Forced degradation studies, also known as stress testing, are carried out to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[9] These studies are crucial for:
-
Identifying potential degradation products.[9]
-
Developing and validating stability-indicating analytical methods.[9][10]
-
Understanding the intrinsic stability of the molecule.[9]
What are the typical stress conditions used in forced degradation studies?
According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation pathways:[11]
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at different temperatures.[7][12]
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[7][8]
-
Thermal Degradation: Exposing the drug substance to high temperatures (dry and wet heat).[6]
-
Photodegradation: Exposing the drug substance to light of specific wavelengths.[6]
What analytical techniques are commonly used to identify degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of the drug substance from its degradation products.[2][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns for structural elucidation.[2][3][4]
-
High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass and elemental composition of the degradants.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information of isolated degradation products.[1][5]
Data Presentation
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Parameters (Concentration, Temperature, Duration) | % Degradation of this compound | Number of Degradation Products | Retention Times (min) |
| Acid Hydrolysis | e.g., 0.1 M HCl, 60°C, 24h | Record Data Here | Record Data Here | Record Data Here |
| Base Hydrolysis | e.g., 0.1 M NaOH, 60°C, 24h | Record Data Here | Record Data Here | Record Data Here |
| Oxidation | e.g., 3% H₂O₂, RT, 24h | Record Data Here | Record Data Here | Record Data Here |
| Thermal | e.g., 80°C, 48h | Record Data Here | Record Data Here | Record Data Here |
| Photolytic | e.g., ICH Q1B specified light exposure | Record Data Here | Record Data Here | Record Data Here |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of an appropriate concentration of acid (e.g., 0.1 M HCl) to the stock solution. Heat as required.
-
Base Hydrolysis: Add an equal volume of an appropriate concentration of base (e.g., 0.1 M NaOH) to the stock solution. Heat as required.
-
Oxidation: Add an equal volume of an appropriate concentration of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution. Keep at room temperature or heat if necessary.
-
Thermal: Store the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photolytic: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples, along with a control sample, by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Troubleshooting logic for degradation experiments.
References
- 1. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Cuniloside B LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Cuniloside B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analysis.[2][3][4] Given that this compound is a monoterpenoid glycoside, it is often analyzed in complex biological matrices like plasma, where phospholipids (B1166683) are a major cause of ion suppression.[5]
Q2: How can I determine if matrix effects are impacting my this compound analysis?
A2: A post-extraction spike experiment is a reliable method to quantitatively assess matrix effects. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects. A matrix effect value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS is a form of this compound where some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] Because it is chemically almost identical to this compound, it co-elutes and experiences the same degree of ionization suppression or enhancement.[6] By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved. If a specific SIL-IS for this compound is not commercially available, using a structurally similar terpene glycoside as an internal standard can be an alternative, though less ideal, approach. Custom synthesis of a deuterated this compound is also a possibility.[7][8][9]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes this compound. This strategy is only viable if the concentration of this compound in your samples is high enough to remain above the limit of quantitation (LOQ) of your analytical method after dilution.
Q5: How does the choice of mobile phase affect matrix effects?
A5: The composition of the mobile phase, including organic solvents and additives, can significantly influence the ionization efficiency of this compound and co-eluting matrix components.[4][10][11] Modifiers like formic acid, acetic acid, ammonium (B1175870) formate, and ammonium acetate (B1210297) are commonly used to improve peak shape and ionization.[11] It is crucial to optimize the mobile phase composition to achieve good chromatographic separation of this compound from matrix interferences and to maximize its ionization efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low and inconsistent signal intensity for this compound in plasma samples. | Ion Suppression: Co-eluting endogenous components, particularly phospholipids, are likely interfering with the ionization of this compound.[5] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interferences. Solid Phase Extraction (SPE) with phospholipid removal plates is highly effective.[12][13] Liquid-Liquid Extraction (LLE) can also be used to separate this compound from matrix components.[14] 2. Chromatographic Optimization: Modify the LC gradient, flow rate, or column chemistry to improve the separation of this compound from the interfering matrix components.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal variability caused by matrix effects. |
| Poor reproducibility of results between different sample batches. | Variable Matrix Effects: The composition of the biological matrix can vary from sample to sample, leading to inconsistent levels of ion suppression or enhancement. | 1. Implement a Robust Sample Preparation Protocol: A consistent and efficient sample cleanup method like SPE will minimize variability in the final extracts.[15] 2. Matrix-Matched Calibration: Prepare your calibration standards and quality controls in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across all samples. 3. Employ a SIL-IS: A SIL-IS is the most reliable way to correct for inter-sample variations in matrix effects. |
| Peak tailing or splitting for this compound. | Matrix Overload or Secondary Interactions: High concentrations of matrix components can overload the analytical column. Interactions between this compound and residual matrix components can also affect peak shape. | 1. Dilute the Sample: If the this compound concentration is sufficient, diluting the sample can reduce matrix overload. 2. Improve Sample Cleanup: Use a more effective sample preparation technique to remove a higher percentage of interfering compounds. 3. Adjust Mobile Phase pH: Optimizing the pH of the mobile phase can minimize secondary interactions between this compound and the stationary phase. |
| High background noise in the chromatogram. | Contamination: The LC-MS system, solvents, or sample preparation materials may be contaminated. | 1. Clean the Ion Source: The ion source is prone to contamination from non-volatile matrix components. Regular cleaning is essential. 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade. 3. Flush the LC System: Flush the entire LC system with appropriate cleaning solutions to remove any buildup of contaminants. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of the extent of matrix effects on the analysis of this compound.
Materials:
-
Blank plasma (or other relevant biological matrix)
-
This compound standard solution
-
Reconstitution solvent (typically the initial mobile phase)
-
LC-MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your established sample preparation protocol. Spike the this compound standard into the final, dried, and reconstituted extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank plasma before the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets of samples using your LC-MS method.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area of this compound in Set B / Peak Area of this compound in Set A) * 100
-
A %ME value of 100% indicates no matrix effect.
-
A %ME value < 100% indicates ion suppression.
-
A %ME value > 100% indicates ion enhancement.
-
Protocol 2: Solid Phase Extraction (SPE) with Phospholipid Removal
This protocol is designed to effectively remove proteins and phospholipids from plasma samples, which are major sources of matrix effects for glycosidic compounds.
Materials:
-
Mixed-mode cation exchange (MCX) SPE cartridges with phospholipid removal capabilities
-
Plasma sample
-
Internal standard solution (ideally a SIL-IS for this compound)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide (B78521)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile containing 1% formic acid. Vortex for 30 seconds to precipitate proteins.[2]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is an alternative sample preparation method to separate this compound based on its partitioning between two immiscible liquid phases.
Materials:
-
Plasma sample
-
Internal standard solution
-
Ethyl acetate (or another suitable organic solvent)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: To 200 µL of plasma, add 20 µL of internal standard solution.
-
Extraction: Add 800 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 4: Protein Precipitation (PPT)
PPT is a simpler but generally less clean sample preparation method compared to SPE and LLE.
Materials:
-
Plasma sample
-
Internal standard solution
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.[5]
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
-
Collection and Injection: Carefully collect the supernatant and directly inject a portion into the LC-MS system, or evaporate and reconstitute if concentration is needed.
Data Presentation
Table 1: Representative Quantitative Data for Matrix Effect Assessment of this compound in Human Plasma
| Sample Preparation Method | This compound Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 10 | 15,234 | 8,531 | 56.0 |
| 100 | 149,876 | 83,930 | 56.0 | |
| 1000 | 1,510,234 | 860,833 | 57.0 | |
| Liquid-Liquid Extraction (LLE) | 10 | 15,198 | 12,462 | 82.0 |
| 100 | 150,112 | 126,104 | 84.0 | |
| 1000 | 1,499,567 | 1,289,628 | 86.0 | |
| Solid Phase Extraction (SPE) with Phospholipid Removal | 10 | 15,301 | 14,536 | 95.0 |
| 100 | 151,087 | 145,043 | 96.0 | |
| 1000 | 1,505,643 | 1,460,474 | 97.0 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for minimizing matrix effects in this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 13. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iipseries.org [iipseries.org]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Cuniloside B Cell-Based Assays
Welcome to the technical support center for cell-based assays involving Cuniloside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during anti-leishmanial activity screening of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a monoterpenoid that has been identified to exhibit anti-leishmanial activity. It is crucial to note that this activity has been observed against the promastigote stage of Leishmania donovani.
Q2: What are the typical starting concentrations for this compound in an anti-leishmanial assay?
A2: Based on available data, this compound, as part of a mixture of terpenes, has shown activity against Leishmania donovani promastigotes with IC50 values in the range of 133 to 235 μM. It is advisable to perform a dose-response experiment starting with a concentration range that encompasses these values, for instance, from 10 µM to 500 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a powder. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1] Always prepare fresh dilutions of this compound in the cell culture medium for each experiment to minimize degradation. Powdered this compound should be stored at -20°C for long-term stability.
Q4: Why am I observing high variability in my assay results with this compound?
A4: High variability in cell-based assays, particularly with natural products like this compound, can arise from several factors. These include issues with compound solubility and stability in the culture medium, inconsistencies in cell culture practices (e.g., cell passage number, seeding density), and the inherent biological variability of the Leishmania parasites and host cells. Refer to the troubleshooting guides below for detailed strategies to mitigate these issues.
Troubleshooting Guides
Issue 1: Inconsistent or No Anti-leishmanial Activity Observed
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | - Visually inspect the culture medium after adding this compound for any signs of precipitation. - Prepare a higher concentration stock in DMSO and use a smaller volume to achieve the final concentration, ensuring the final DMSO concentration remains non-toxic (ideally ≤0.5%).[1] - Briefly sonicate the stock solution to aid dissolution. |
| Compound Instability | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. - Minimize the exposure of this compound solutions to light and elevated temperatures. - Consider performing a stability study of this compound in your specific cell culture medium over the time course of your experiment. |
| Sub-optimal Assay Conditions | - Ensure Leishmania promastigotes are in the logarithmic growth phase at the time of the assay. - For amastigote assays, optimize the macrophage-to-parasite ratio to achieve a consistent infection rate. - Verify the viability of both parasites and host cells before initiating the experiment. |
| Incorrect Concentration Range | - Perform a broad dose-response curve to determine the optimal concentration range for this compound against your specific Leishmania strain. |
Issue 2: High Background Signal or False Positives
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | - If using a fluorescence-based readout, test this compound in cell-free medium to check for inherent fluorescence at the excitation and emission wavelengths of your assay. - If autofluorescence is detected, consider using an alternative assay with a different detection method (e.g., colorimetric, luminescence). |
| Cytotoxicity to Host Cells | - In amastigote assays, high concentrations of this compound may be toxic to the host macrophages, leading to a reduction in parasite numbers that is not due to direct anti-leishmanial activity. - Always run a parallel cytotoxicity assay with this compound on uninfected host cells to determine its cytotoxic concentration (CC50). - The selectivity index (SI = CC50 / IC50) should be calculated to assess the therapeutic window. |
| Assay Artifacts | - Include appropriate controls in every assay plate: - Vehicle control: Cells treated with the same final concentration of DMSO as the test wells. - Positive control: A known anti-leishmanial drug (e.g., Amphotericin B, Miltefosine) to confirm assay performance. - Negative control: Untreated cells. |
Quantitative Data Summary
| Compound | Leishmania Species | Assay Type | IC50 (µM) |
| Terpene Mixture (including this compound) | L. donovani | Promastigote Viability | 133 - 235 |
| Amphotericin B | L. donovani | Promastigote Viability | ~0.1 - 0.5 |
| Amphotericin B | L. donovani | Amastigote Viability | ~0.05 - 0.2 |
| Miltefosine | L. donovani | Promastigote Viability | ~2 - 8 |
| Miltefosine | L. donovani | Amastigote Viability | ~1 - 5 |
Note: These values are approximate and can vary depending on the Leishmania strain, host cell type, and specific assay conditions.
Experimental Protocols
Protocol 1: Anti-leishmanial Activity against Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199, RPMI-1640) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) at 25-26°C.
-
Cell Seeding: Harvest promastigotes in the mid-logarithmic growth phase. Adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.
-
Plate Preparation: Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the wells to achieve the desired final concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the plate at 25-26°C for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a suitable method, such as the resazurin (B115843) reduction assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.
Protocol 2: Anti-leishmanial Activity against Intracellular Amastigotes
-
Host Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774A.1) in appropriate medium (e.g., RPMI-1640, DMEM) with 10% FBS at 37°C in a 5% CO2 incubator.
-
Macrophage Seeding: Seed the macrophages into a 96-well plate at a density that allows for the formation of a semi-confluent monolayer after 24 hours. For THP-1 cells, differentiate them into adherent macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assessment of Infection: Fix the cells and stain with a DNA dye (e.g., DAPI, Giemsa). Determine the number of amastigotes per macrophage and the percentage of infected macrophages using microscopy or a high-content imaging system.
-
Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage.
Visualizations
A generalized workflow for anti-leishmanial drug discovery.
A hypothetical signaling pathway for this compound's anti-leishmanial action.
References
Technical Support Center: Cuniloside B Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the isolation of Cuniloside B from natural sources, primarily Eucalyptus species.
Troubleshooting Guides
This section addresses specific challenges that may arise during the isolation and purification of this compound.
Problem 1: Low Purity of Isolated this compound due to Co-eluting Impurities
Possible Cause: The most common issue is the co-elution of structurally similar compounds, particularly cypellocarpin C, which has an identical molecular formula to this compound. Other potential contaminants from Eucalyptus extract include other terpenoids, flavonoids, tannins, and phenolic compounds.
Solutions:
-
Chromatography Optimization:
-
Column Selection: Employ high-resolution reverse-phase (C18) or normal-phase (silica gel) columns for preparative HPLC.
-
Mobile Phase Gradient: A shallow gradient elution is crucial for separating this compound from cypellocarpin C. Experiment with different solvent systems. For reverse-phase HPLC, a gradient of acetonitrile (B52724) and water is often effective. For normal-phase chromatography, a solvent system such as chloroform-methanol-water can be optimized.
-
Flash Chromatography: Use flash chromatography with a fine mesh silica (B1680970) gel (230–400 mesh) and a gradient elution system (e.g., chloroform:methanol (B129727):water) for initial fractionation before preparative HPLC.
-
-
Analytical Monitoring:
-
TLC Analysis: Regularly monitor fractions using Thin Layer Chromatography (TLC). Use a mobile phase that provides good separation of this compound and potential impurities. A common solvent system for such compounds is a mixture of ethyl acetate (B1210297), glacial acetic acid, formic acid, and water.
-
HPLC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of this compound and to identify and quantify impurities, especially those with the same molecular weight.
-
Problem 2: Presence of Pigments and Polar Impurities in the Final Product
Possible Cause: Initial crude extracts of Eucalyptus leaves often contain high concentrations of chlorophylls, tannins, and other polar compounds that can interfere with purification.
Solutions:
-
Solvent Partitioning: After initial extraction with a polar solvent like methanol or an 8:2 chloroform-methanol mixture, perform liquid-liquid partitioning. Partitioning the crude extract between water and a non-polar solvent like n-hexane can remove non-polar impurities. Subsequently, partitioning the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate or n-butanol, can enrich the this compound fraction.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., C18) to pre-purify the extract. This can effectively remove highly polar and non-polar contaminants before column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants encountered during this compound isolation from Eucalyptus?
A1: The most significant contaminant is cypellocarpin C, a structural isomer of this compound. Other common impurities include various classes of phytochemicals present in Eucalyptus leaves, such as other monoterpenoid glycosides, flavonoids, tannins, phenolic acids, and pigments like chlorophyll.
Q2: Which extraction method is most suitable for obtaining a this compound-rich crude extract?
A2: A common and effective method involves extraction of dried and powdered Eucalyptus leaves with a polar solvent system, such as methanol or a chloroform-methanol (e.g., 8:2 v/v) mixture. This is typically followed by solvent partitioning to remove unwanted compounds.
Q3: How can I effectively monitor the purity of this compound throughout the isolation process?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of fractions from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, ELSD, or MS) for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the isolated compound and identifying any co-eluting impurities, especially those with similar structures.
Q4: What are the key parameters for preparative HPLC to achieve high purity this compound?
A4:
-
Column: A high-resolution preparative reverse-phase C18 column is often used.
-
Mobile Phase: A precisely controlled gradient of acetonitrile and water is critical for separating this compound from cypellocarpin C.
-
Loading: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent and do not overload the column to maintain resolution.
-
Detection: Use a detector that provides a good response for this compound, such as a UV detector (if it has a chromophore) or an Evaporative Light Scattering Detector (ELSD) if it lacks a strong chromophore.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₀O₁₀ |
| Molecular Weight | 512.6 g/mol |
| Appearance | Typically a white powder |
| Source | Eucalyptus species |
Table 2: Typical Purity and Yield Data in Natural Product Isolation
| Purification Step | Typical Purity | Typical Yield (relative to previous step) |
| Crude Extract | < 5% | 10-20% (of dry plant material) |
| After Solvent Partitioning | 5-20% | 50-70% |
| After Flash Chromatography | 40-70% | 30-50% |
| After Preparative HPLC | > 95% | 20-40% |
Note: These are generalized values and can vary significantly based on the plant material, extraction method, and purification strategy.
Experimental Protocols
General Protocol for the Isolation of this compound from Eucalyptus Leaves
-
Extraction:
-
Air-dry and grind Eucalyptus leaves to a fine powder.
-
Extract the powdered material with a chloroform:methanol (8:2 v/v) mixture at room temperature for 24-48 hours with constant agitation. Repeat the extraction 2-3 times.
-
Combine the extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition with n-hexane to remove lipids and other non-polar compounds. Discard the hexane (B92381) layer.
-
Extract the aqueous layer successively with ethyl acetate or n-butanol. The this compound will be enriched in these fractions.
-
Concentrate the ethyl acetate/n-butanol fraction under reduced pressure.
-
-
Flash Chromatography:
-
Subject the concentrated fraction to flash chromatography on a silica gel column (230-400 mesh).
-
Elute the column with a stepwise or gradient solvent system of chloroform:methanol:water.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Combine and concentrate the this compound-rich fractions from flash chromatography.
-
Perform final purification using preparative reverse-phase HPLC on a C18 column.
-
Use a carefully optimized gradient of acetonitrile in water as the mobile phase.
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC-MS.
-
Mandatory Visualization
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for this compound purity issues.
Technical Support Center: Scaling Up Cuniloside B Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale purification of Cuniloside B, a promising anti-leishmanial monoterpenoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for large-scale this compound purification?
A1: The primary source of this compound is the leaves of Eucalyptus microcorys. For large-scale purification, a crude extract is prepared, typically by percolation with an ethanol-water solution (e.g., 60-80% ethanol). This is followed by preliminary purification using macroporous resin chromatography to enrich the glycoside fraction.
Q2: What are the key challenges in scaling up the purification of this compound?
A2: Scaling up from bench-top to industrial production presents several challenges. These include maintaining resolution and purity, managing larger solvent volumes, the potential for increased impurities, and the cost-effectiveness of the chosen chromatographic media. For a polar compound like this compound, issues such as peak tailing and ensuring consistent separation across larger columns are common.
Q3: Which chromatographic techniques are most suitable for large-scale this compound purification?
A3: A multi-step approach is generally most effective. This typically involves:
-
Macroporous Resin Chromatography: For initial enrichment of the crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final polishing step to achieve high purity. Reverse-phase chromatography is commonly employed for separating polar glycosides.
Q4: How can I optimize the mobile phase for preparative HPLC of this compound?
A4: Optimization is crucial for efficient and effective separation. Start with analytical scale HPLC to screen different solvent systems. A common mobile phase for reverse-phase chromatography of glycosides is a gradient of acetonitrile (B52724) or methanol (B129727) in water. The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), can improve peak shape by suppressing the ionization of any acidic functional groups. The gradient should be optimized to ensure good separation of this compound from its impurities.
Q5: What are the critical parameters to consider when scaling up a preparative HPLC method?
A5: When scaling up, it is important to maintain the linear velocity of the mobile phase. This is achieved by increasing the flow rate in proportion to the square of the column's radius. The sample load should be scaled up proportionally to the column's volume. It is also important to ensure that the packed bed of the larger column is uniform to avoid channeling and loss of resolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample load. Inject a smaller volume or a more dilute sample. |
| Secondary Interactions | Add a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to minimize interactions with residual silanols on the stationary phase. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be repacked or replaced. |
Issue 2: Low Yield or Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Irreversible Adsorption | Modify the mobile phase composition by increasing the percentage of the strong solvent or changing the organic modifier. |
| Compound Degradation | Ensure the stability of this compound in the chosen mobile phase and at the operating temperature. Avoid prolonged exposure to harsh pH conditions. |
| Incomplete Elution | Extend the gradient program or perform a high-organic wash at the end of each run to elute strongly retained compounds. |
| Sample Precipitation | Ensure the sample is fully dissolved in the mobile phase before injection. If necessary, use a stronger injection solvent, but be mindful of potential peak distortion. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. Use a high-quality pump that delivers a consistent flow rate. |
| Column Temperature Variations | Use a column oven to maintain a constant temperature throughout the purification process. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution. |
| Changes in Column Chemistry | Over time, the stationary phase can change. Regularly test the column's performance with a standard to monitor its condition. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification of this compound
-
Extraction:
-
Grind dried leaves of Eucalyptus microcorys to a coarse powder.
-
Pack the powder into a large-scale percolator.
-
Extract the plant material with 60% aqueous ethanol (B145695) at a solvent-to-solid ratio of 10:1 (v/w).
-
Collect the percolate and concentrate it under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.
-
Elute the this compound-enriched fraction with 50% aqueous ethanol.
-
Concentrate the eluate to dryness to yield a partially purified powder.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the partially purified this compound powder in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 50 x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-40% B over 30 minutes.
-
Flow Rate: 80 mL/min.
-
Detection: UV at 230 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain pure this compound powder.
-
Data Presentation
| Purification Step | Starting Material (g) | Product (g) | Purity (%) | Recovery (%) |
| Crude Extraction | 1000 | 150 | ~10 | N/A |
| Macroporous Resin | 150 | 30 | ~50 | 80 |
| Preparative HPLC | 30 | 12 | >98 | 40 |
Visualizations
Experimental Workflow
Validation & Comparative
A Comparative Guide to Cuniloside B and Froggattiside A in Eucalyptus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuniloside (B2890009) B and froggattiside A are non-volatile monoterpene glycosides discovered within the foliar secretory cavities of various Eucalyptus species. As derivatives of oleuropeic acid, these compounds are of significant interest for their potential biological activities. This guide provides a comparative overview of the available scientific data on cuniloside B and froggattiside A, focusing on their presence in Eucalyptus and their potential pharmacological effects. Due to the limited direct comparative studies on these two specific compounds, this guide also incorporates data from structurally related oleuropeic acid glycosides to infer their potential biological activities.
Chemical Structures
This compound and froggattiside A are glucose esters of (+)-(R)-oleuropeic acid. Their specific structures are not detailed in the currently available literature, but they belong to the broader class of monoterpene acid glucose esters.
Distribution in Eucalyptus Species
This compound has been identified as a widespread constituent in the leaf extracts of numerous Eucalyptus species. Froggattiside A has also been found in several Eucalyptus species, often co-occurring with this compound.
Comparative Biological Activities
While direct comparative studies on the biological activities of this compound and froggattiside A are not yet available in the scientific literature, the broader class of monoterpene acid glucose esters from Eucalyptus has been reported to possess a range of biological effects. Furthermore, studies on structurally similar oleuropeic acid glycosides provide valuable insights into their potential pharmacological properties.
Table 1: Inferred Biological Activities of this compound and Froggattiside A Based on Structurally Related Compounds
| Biological Activity | Inferred Activity of this compound & Froggattiside A | Supporting Evidence from Related Compounds |
| Anti-inflammatory | Potential inhibition of pro-inflammatory mediators. | Oleuropein, a related oleuropeic acid glycoside, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition is mediated through the downregulation of the NF-κB and MAPK signaling pathways. |
| Antimicrobial | Potential activity against Gram-positive bacteria. | Oleuropein has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values have been reported for various bacterial strains. |
| Cytotoxicity | Potential antitumor-promoting activity. | Cypellocarpins, which are also oleuropeic acid glycosides isolated from Eucalyptus, have exhibited potent in vitro antitumor-promoting activity. |
| Antioxidant | Potential free radical scavenging activity. | Monoterpene acid glucose esters from Eucalyptus have been reported to possess antioxidant properties. |
Experimental Protocols
Detailed experimental protocols for the direct assessment of this compound and froggattiside A are not available. However, based on studies of related compounds, the following methodologies are commonly employed to evaluate their biological activities.
Anti-inflammatory Activity Assay (In Vitro)
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.
-
Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound, froggattiside A, or a positive control like dexamethasone) prior to or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentration-dependent inhibitory effects of the compounds are determined, and IC50 values (the concentration required to inhibit 50% of the inflammatory response) are calculated.
Cytotoxicity Assay (In Vitro)
Cell Lines: Various cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a normal cell line to assess selectivity.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: The metabolic activity of viable cells is measured by their ability to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product.
-
LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is quantified.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Antimicrobial Activity Assay (In Vitro)
Microbial Strains: A panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Methodology:
-
Broth Microdilution Method:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.
-
A standardized inoculum of the microbial strain is added to each well.
-
Plates are incubated under appropriate conditions.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells showing no growth are plated on agar (B569324) plates to determine the lowest concentration that results in microbial death.
Signaling Pathways
Based on the activity of the structurally related compound oleuropein, the potential anti-inflammatory mechanism of this compound and froggattiside A may involve the modulation of key inflammatory signaling pathways.
Caption: Inferred anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of the biological activities of this compound and froggattiside A.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound and froggattiside A represent a promising class of bioactive compounds from Eucalyptus species. While direct evidence of their pharmacological effects is still emerging, data from structurally related oleuropeic acid glycosides strongly suggest potential anti-inflammatory, antimicrobial, and cytotoxic properties. Future research should focus on the direct comparative evaluation of this compound and froggattiside A to elucidate their specific biological activities and mechanisms of action. Such studies will be crucial for assessing their potential as lead compounds in drug discovery and development.
Comparative Bioactivity of Cuniloside B and Other Eucalyptus-Derived Monoterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known bioactivities of Cuniloside B and other structurally related monoterpenoids isolated from Eucalyptus species. Due to a lack of available quantitative data on the specific bioactivities of this compound, this guide focuses on presenting the existing experimental data for its close structural relatives, offering a valuable perspective on the potential therapeutic applications of this class of compounds.
Introduction to this compound and Related Monoterpenoids
This compound is a monoterpenoid glucose ester that has been identified in various Eucalyptus species. It often co-occurs with other similar compounds, such as Cypellocarpin C, Globulusin A, and Eucaglobulin. While the bioactivity of this compound itself is not yet well-documented in publicly available literature, studies on its companion compounds have revealed promising anti-inflammatory, antioxidant, and antiviral properties. This guide synthesizes the available data on these related monoterpenoids to provide a framework for understanding the potential bioactivities of this compound.
Data Presentation: A Comparative Look at Bioactivities
The following tables summarize the quantitative bioactivity data available for monoterpenoids structurally related to this compound. It is important to note the absence of specific data for this compound in these comparisons.
Table 1: Antioxidant Activity of Eucalyptus Monoterpenoids
| Compound | Assay Type | IC50 Value | Source |
| Globulusin A | DPPH Radical Scavenging | 3.8 µM | [1] |
| This compound | No Data Available | N/A | |
| Eucaglobulin | DPPH Radical Scavenging | Data not specified, but noted to have activity | [1] |
| Cypellocarpin A | DPPH Radical Scavenging | Data not specified, but noted to have activity | [1] |
Table 2: Anti-inflammatory Activity of Eucalyptus Monoterpenoids
| Compound | Model/Assay | Effect | Source |
| Globulusin A | Phorbol (B1677699) myristate acetate-stimulated THP-1 cells | Suppressed production of TNF-α and IL-1β | [1] |
| Eucaglobulin | Phorbol myristate acetate-stimulated THP-1 cells | Suppressed production of TNF-α and IL-1β | [1] |
| This compound | No Data Available | N/A |
Table 3: Antiviral Activity of Eucalyptus Monoterpenoids
| Compound | Virus | EC50 Value | Selectivity Index (SI) | Source |
| Cypellocarpin C | Herpes Simplex Virus type 2 (HSV-2) | 0.73 µg/mL | 287.7 | [2] |
| This compound | No Data Available | N/A | N/A |
Table 4: Anticancer Activity of Triterpenoids from Eucalyptus Leaf Residues
| Compound Class | Cell Line | IC50 Value | Source |
| Triterpenoids | Human breast cancer (MDA-MB-231) | 50.67 µg/mL | [3] |
| Triterpenoids | Human gastric adenocarcinoma (SGC-7901) | 43.12 µg/mL | [3] |
| Triterpenoids | Human cervical cancer (Hela) | 42.65 µg/mL | [3] |
| This compound (Monoterpenoid) | No Data Available | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).
-
In a microplate or cuvette, add a specific volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the specified wavelength.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Assay: Cytokine Production in THP-1 Cells
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in human monocytic cells.
Protocol:
-
Culture human THP-1 myeloma cells in an appropriate medium.
-
Differentiate the THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for a specified time (e.g., 48 hours).
-
Pre-treat the differentiated macrophages with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or as in the cited study, co-stimulation with phorbol myristate acetate, to induce cytokine production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
A vehicle-treated control and a stimulated control (without the test compound) are included for comparison.
-
The inhibitory effect of the compound on cytokine production is calculated relative to the stimulated control.
Antiviral Assay: Plaque Reduction Assay for HSV-2
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Protocol:
-
Seed host cells (e.g., Vero cells) in multi-well plates and grow to confluence.
-
In a separate tube, incubate a known titer of HSV-2 with serial dilutions of the test compound for a specific time (e.g., 1 hour) at 37°C.
-
Remove the culture medium from the host cells and infect them with the virus-compound mixture.
-
Allow the virus to adsorb to the cells for a specific period (e.g., 1-2 hours).
-
Remove the inoculum and overlay the cell monolayer with a medium containing a gelling agent (e.g., methylcellulose) and the corresponding concentrations of the test compound.
-
Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque inhibition is calculated relative to a virus control (no compound).
-
The EC50 value is determined from the dose-response curve.
Visualizing Molecular Pathways and Workflows
To illustrate the logical flow of the research process and potential mechanisms of action, the following diagrams are provided in DOT language.
Caption: Workflow for the isolation and bioactivity screening of this compound and related monoterpenoids.
Caption: Potential mechanism of anti-inflammatory action for Eucalyptus monoterpenoids.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, the data available for its co-occurring and structurally similar monoterpenoids from Eucalyptus species suggest a strong potential for anti-inflammatory, antioxidant, and antiviral properties. In particular, the potent antioxidant activity of Globulusin A and the significant anti-HSV-2 activity of Cypellocarpin C highlight promising avenues for future research into this class of compounds.
Further investigation is urgently needed to isolate and characterize the specific bioactivities of this compound. Such studies should employ a range of in vitro and in vivo models to determine its efficacy and mechanisms of action in inflammation, oxidative stress, and cancer. A direct comparison with its related compounds under standardized experimental conditions will be crucial to fully elucidate its therapeutic potential. The information presented in this guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
In-depth Comparative Analysis of Cuniloside B and Its Synthetic Analogs: A Guide for Researchers
Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental data on the biological activity of Cuniloside B or its synthetic analogs could be located. This prevents a direct comparative analysis as requested.
This compound is cataloged as a monoterpenoid, a class of compounds known for a wide range of biological activities. Its chemical structure suggests it may belong to the iridoid glycoside family. Iridoid glycosides are well-documented for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
While a direct comparison involving this compound is not feasible due to the absence of specific data, this guide will provide a comparative overview of well-researched iridoid glycosides that share a similar structural class and possess relevant biological activities. This information can serve as a valuable reference for researchers interested in the potential activities of this compound and for the design of future studies.
Comparative Analysis of Structurally Related Iridoid Glycosides
This section will focus on the anti-inflammatory and neuroprotective activities of prominent iridoid glycosides for which experimental data is available.
Anti-inflammatory Activity
A variety of iridoid glycosides have demonstrated significant anti-inflammatory properties in preclinical studies. The following table summarizes key findings for representative compounds.
| Compound | Assay | Model | Key Findings |
| Aucubin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of NO production. |
| Paw Edema | Carrageenan-induced in rats | Significant reduction in paw edema. | |
| Catalpol | Pro-inflammatory Cytokines | LPS-stimulated BV2 microglia | Suppression of TNF-α, IL-1β, and IL-6 expression. |
| NF-κB Activation | In vitro assays | Inhibition of NF-κB nuclear translocation. | |
| Geniposide | COX-2 and iNOS Expression | LPS-stimulated macrophages | Downregulation of COX-2 and iNOS protein expression. |
| Inflammatory Pain | Acetic acid-induced writhing in mice | Reduced writhing response, indicating analgesic effects. | |
| Loganin | Pro-inflammatory Mediators | Various cell lines | Inhibition of various inflammatory markers. |
| Joint Inflammation | Adjuvant-induced arthritis in rats | Amelioration of joint swelling and inflammation. |
Neuroprotective Activity
Several iridoid glycosides have shown promise in protecting neuronal cells from various insults, suggesting potential applications in neurodegenerative diseases.
| Compound | Assay | Model | Key Findings |
| Aucubin | Cell Viability | Glutamate-induced excitotoxicity in primary cortical neurons | Increased neuronal survival. |
| Oxidative Stress | H₂O₂-induced injury in PC12 cells | Attenuation of reactive oxygen species (ROS) production. | |
| Catalpol | Apoptosis | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Inhibition of caspase-3 activation and apoptosis. |
| Dopaminergic Neuron Loss | MPTP-induced Parkinson's disease model in mice | Protection of dopaminergic neurons in the substantia nigra. | |
| Geniposide | Aβ-induced Neurotoxicity | Aβ₂₅₋₃₅-treated PC12 cells | Reduced Aβ-induced cytotoxicity and apoptosis. |
| Cognitive Impairment | Scopolamine-induced memory deficit in mice | Improved performance in behavioral tests (e.g., Morris water maze). | |
| Loganin | Ischemic Brain Injury | Middle cerebral artery occlusion (MCAO) in rats | Reduced infarct volume and neurological deficits. |
| Synaptic Plasticity | In vitro and in vivo models | Promotion of synaptic protein expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in the tables.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cell Viability: Cell viability is assessed using the MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
In Vivo Neuroprotective Assay: MPTP-induced Parkinson's Disease Model
-
Animal Model: Male C57BL/6 mice are used. Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days.
-
Treatment: The test compound is administered orally or intraperitoneally for a specified period before and/or after MPTP induction.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test and the pole test.
-
Neurochemical Analysis: After the treatment period, animals are euthanized, and the striatum is dissected for the measurement of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess neuronal loss in the substantia nigra.
Signaling Pathways
The biological activities of iridoid glycosides are often mediated through the modulation of specific signaling pathways. Understanding these pathways is key to elucidating their mechanism of action.
Anti-inflammatory Signaling Pathway
Neuroprotective Signaling Pathway
Conclusion
While the specific biological activities of this compound remain to be elucidated through dedicated research, the extensive studies on other iridoid glycosides provide a strong rationale for investigating its potential anti-inflammatory and neuroprotective properties. The data and protocols presented in this guide offer a framework for such future investigations. Researchers are encouraged to pursue the isolation and characterization of this compound, followed by systematic in vitro and in vivo studies to determine its efficacy and mechanism of action. Should you have access to any proprietary or alternative nomenclature for this compound, further targeted searches may yield more specific information.
A Comparative Guide to the Cross-Validation of Cuniloside B Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Cuniloside B, a triterpenoid (B12794562) saponin (B1150181), has garnered interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of three widely used analytical techniques for the quantification of this compound and structurally similar saponins (B1172615): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
This document offers a detailed comparison of their performance based on experimental data for related compounds, outlines experimental protocols, and presents visual workflows to aid in method selection and implementation.
Data Presentation: A Comparative Analysis
The selection of an optimal analytical method hinges on a thorough evaluation of its performance characteristics. The following tables summarize the key validation parameters for HPLC-UV, LC-MS/MS, and HPTLC based on studies of triterpenoid saponins, providing a framework for comparing their suitability for this compound quantification.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Saponin Quantification
| Parameter | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Notoginsenoside R1 | >0.999 | 0.12 | 0.40 | 98.5 - 101.2 | < 3.0 | [1] |
| Hederacoside C | >0.998 | 1.56 | 4.73 | 98.0 - 102.0 | < 2.0 | [2] |
| Astragaloside IV | >0.999 | 0.2 | 0.5 | 97.5 - 102.3 | < 2.5 | [3] |
| Oleanolic Acid | >0.999 | 0.1 | 0.3 | 98.2 - 101.5 | < 1.9 | [4] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Glycoside Quantification
| Parameter | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleandrin | >0.997 | 0.05 | 0.15 | 95.0 - 105.0 | < 15.0 | [4] |
| Digoxin | >0.997 | 0.1 | 0.3 | 92.0 - 108.0 | < 15.0 | [4] |
| Platycodin D | >0.999 | 0.5 | 1.5 | 95.9 - 101.1 | < 4.2 | [5] |
| Various Glycosides | >0.99 | 0.01 - 18.58 | 0.03 - 82.50 | 70 - 120 | < 20 | [6] |
Table 3: Comparison of HPTLC Method Validation Parameters for Saponin Quantification
| Parameter | Linearity (r²) | Limit of Detection (LOD) (ng/spot) | Limit of Quantification (LOQ) (ng/spot) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Sennoside B | 0.998 | 30 | 90 | 98.7 - 101.2 | < 2.0 | |
| Rhein | 0.999 | 10 | 30 | 99.1 - 100.8 | < 2.0 | |
| Glycosides | >0.99 | 1.8 - 21.4 | 5.3 - 64.2 | 95.1 - 104.2 | < 5.0 | [7] |
| Soyasaponins | >0.99 | - | - | 97.0 - 103.0 | < 3.0 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable quantitative analysis. The following sections provide representative methodologies for the quantification of this compound, adaptable from established protocols for structurally related saponins.
Sample Preparation from Plant Material
A standardized extraction procedure is crucial for obtaining accurate and consistent results.
-
Drying and Grinding: Dry the plant material containing this compound at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for efficient extraction.
-
Extraction: Accurately weigh a portion of the powdered plant material and extract with a suitable organic solvent, such as methanol (B129727) or ethanol. Sonication or reflux extraction can be employed to enhance extraction efficiency.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional but Recommended for LC-MS/MS): To minimize matrix effects, a solid-phase extraction (SPE) step can be performed. A C18 cartridge is commonly used to purify the saponin fraction from the crude extract.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a suitable chromophore.[9][10]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for saponin separation.[4]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[2][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: Saponins often lack a strong chromophore, requiring detection at a low wavelength, typically around 205-210 nm.[11]
-
Quantification: A calibration curve is generated by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the sample is then determined by interpolation from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex matrices and detecting trace amounts of analytes.[12]
-
Instrumentation: An LC system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Column: A C18 or similar reversed-phase column with smaller particle size (e.g., <2 µm for UHPLC) is used for enhanced separation.
-
Mobile Phase: Similar to HPLC-UV, a gradient elution with an aqueous phase containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic phase (acetonitrile or methanol) is used.
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is common.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is selected based on the ionization efficiency of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions, providing high selectivity.
-
Quantification: An internal standard, structurally similar to this compound, is recommended. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.[8]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply standard solutions of this compound and sample extracts as bands onto the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of solvents is used for development. For saponins, a common mobile phase is a combination of ethyl acetate, methanol, water, and acetic acid.[8]
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a specific wavelength. For many saponins, post-chromatographic derivatization with a reagent like anisaldehyde-sulfuric acid followed by heating is necessary for visualization and quantification in the visible range.[8]
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their applied amounts. The amount of this compound in the sample is then calculated from this curve.
Mandatory Visualization
To facilitate a clearer understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Cuniloside B Content in Diverse Eucalyptus Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Cuniloside (B2890009) B content in various Eucalyptus species. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of the experimental workflow and a relevant biosynthetic pathway.
Cuniloside B, a non-volatile glucose monoterpene ester, has been identified as a significant component within the essential oil secretory cavities of numerous Eucalyptus species.[1][2] Its widespread occurrence, having been detected in all 28 species examined in one study, suggests a potential physiological or ecological role.[3] This guide synthesizes available data to facilitate further research into the applications of this compound.
Quantitative Analysis of this compound
| Eucalyptus Species | Presence of this compound | Quantitative Data (mg/g dry weight) | Reference |
| Eucalyptus polybractea | Present and Quantified | Data not explicitly stated in snippets, but quantified. | [1] |
| Eucalyptus froggattii | Present | Not explicitly quantified in snippets. | [1][2] |
| Eucalyptus globulus | Present | Not explicitly quantified in snippets. | [1][2] |
| 28 Diverse Eucalyptus Species | Present in all species examined | Not quantified in snippets. | [3] |
Experimental Protocols
The following section details the methodologies for the extraction and quantification of this compound from Eucalyptus leaves, based on established protocols.[3]
Sample Preparation
-
Leaf Material: Fresh or dried leaves of Eucalyptus species are used. If dried, the material is typically ground into a fine powder.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is commonly employed for the extraction of polar compounds like glycosides.[4] For specific extraction of non-volatile components from secretory cavities, a solvent like acetonitrile (B52724) may be used.[1]
-
Extraction Procedure:
-
For bulk leaf extraction, the powdered leaf material is subjected to solvent extraction, often using methods like sonication or Soxhlet extraction to enhance efficiency.[5]
-
For targeted analysis of secretory cavity contents, isolated glands may be extracted directly.[1]
-
The resulting extract is filtered to remove solid plant material.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a Photodiode Array (PDA) detector is suitable for the analysis.
-
Column: A reversed-phase C18 column (e.g., Gemini C18, Phenomenex) is typically used for the separation of this compound and other related compounds.[3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. A common gradient profile starts with a lower concentration of acetonitrile, which is gradually increased to elute compounds with increasing hydrophobicity.[3]
-
Detection: this compound is detected by its UV absorbance at 220 nm using a PDA detector.[3]
-
Quantification: The concentration of this compound in the extracts is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a synthetic standard of this compound.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Eucalyptus leaves.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-volatile components of the essential oil secretory cavities of Eucalyptus leaves: discovery of two glucose monoterpene esters, this compound and froggattiside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the Integrated Valorization of Eucalyptus globulus Leaves: Chemical Composition and Biological Potential of the Lipophilic Fraction before and after Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
Cuniloside B versus other glycosides: a structural-activity relationship study
A comprehensive comparison of the structural and functional attributes of various glycosides remains a cornerstone of natural product research and drug development. However, a detailed structure-activity relationship (SAR) study of Cuniloside B in comparison to other glycosides is not feasible at this time due to a lack of available scientific literature and experimental data on this specific compound. The absence of published research on this compound prevents a direct, evidence-based comparison of its biological performance against other glycosides.
To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this report will instead focus on a selection of well-characterized glycosides with established biological activities. This analysis will delve into their structural nuances and the corresponding impact on their therapeutic and toxicological profiles, supported by quantitative data and detailed experimental protocols. The chosen examples will represent different classes of glycosides to offer a broad perspective on their diverse functionalities.
Comparative Analysis of Selected Glycosides
For this guide, we will compare the biological activities of three distinct and well-researched glycosides: Digoxin , a cardiac glycoside; Ginsenoside Rb1 , a saponin (B1150181) from Panax ginseng; and Naringin , a flavonoid glycoside found in citrus fruits.
| Glycoside | Class | Primary Biological Activity | Mechanism of Action | IC50/EC50 | Cell Line/Assay |
| Digoxin | Cardiac Glycoside | Cardiotonic | Inhibition of Na+/K+-ATPase | ~25 nM | Human cardiac myocytes |
| Ginsenoside Rb1 | Saponin (Triterpenoid) | Neuroprotective, Anti-inflammatory | Modulation of NMDA receptor, Inhibition of NF-κB | ~10 µM | PC12 cells (neuroprotection) |
| Naringin | Flavonoid Glycoside | Antioxidant, Anti-inflammatory | Scavenging of reactive oxygen species, Inhibition of COX-2 | ~50 µM | DPPH assay (antioxidant) |
Caption: Comparative biological activities of Digoxin, Ginsenoside Rb1, and Naringin.
Experimental Protocols
Determination of Na+/K+-ATPase Inhibition by Digoxin
The inhibitory activity of Digoxin on the Na+/K+-ATPase enzyme is a key measure of its cardiotonic effect. A common method involves the use of purified Na+/K+-ATPase from a suitable source, such as porcine brain or kidney.
Workflow for Na+/K+-ATPase Inhibition Assay:
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Neuroprotective Effect of Ginsenoside Rb1 on PC12 Cells
The neuroprotective properties of Ginsenoside Rb1 are often evaluated using neuronal cell models like PC12 cells, where cell viability is measured after exposure to a neurotoxin.
Experimental Workflow for Neuroprotection Assay:
Caption: Experimental workflow for neuroprotection assay.
Antioxidant Activity of Naringin using DPPH Assay
The antioxidant capacity of Naringin can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Signaling Pathway for NF-κB Inhibition:
The anti-inflammatory effects of many glycosides, including Ginsenoside Rb1 and Naringin, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of Ginsenoside Rb1.
Structure-Activity Relationship Insights
The diverse biological activities of these glycosides are intrinsically linked to their chemical structures.
-
Digoxin: The steroid aglycone is crucial for binding to the Na+/K+-ATPase. The number and type of sugar residues influence its pharmacokinetic properties, such as solubility and half-life.
-
Ginsenoside Rb1: The triterpenoid (B12794562) saponin structure, with its multiple hydroxyl groups and sugar moieties, contributes to its interaction with various cellular targets. The specific arrangement of sugars on the dammarane-type aglycone is critical for its neuroprotective effects.
-
Naringin: The flavonoid structure of the aglycone, naringenin, is responsible for its antioxidant activity. The disaccharide attached at the 7-position enhances its water solubility but can also influence its bioavailability, as it often requires hydrolysis by gut microbiota to release the active aglycone.
Replicating published findings on Cuniloside B bioactivity
A comprehensive search for published scientific literature on the bioactivity of Cuniloside B has yielded no specific findings. As a result, the creation of a detailed comparison guide, including experimental data, protocols, and signaling pathways, is not possible at this time.
Searches for "this compound," also known as "Eucalmaidin E," have confirmed its identity as a non-volatile glucose monoterpene ester. While the chemical is available from various suppliers and its chemical structure is defined, there is a notable absence of published research detailing its biological effects in scientific literature. The available information is limited to its potential application as a fragrance additive.
Without any data on its bioactivity, it is not possible to provide a comparison with other alternatives, summarize quantitative data, or detail experimental protocols as requested. Furthermore, the core requirement of visualizing signaling pathways cannot be met as no such pathways have been elucidated for this compound.
Researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound would need to conduct foundational in vitro and in vivo studies to determine its biological effects, if any. Such research would be the first step in establishing a dataset that could be used for future comparative analysis.
We recommend that researchers interested in this compound consult chemical databases for its properties and consider it a novel candidate for bioactivity screening. Until such primary research is published, a comparative guide on the bioactivity of this compound cannot be developed.
A Comparative Guide to Cuniloside B Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Cuniloside B, a monoterpenoid ester with potential therapeutic applications. The objective is to offer an evidence-based resource for selecting the most efficient and suitable extraction strategy based on key performance indicators such as yield, purity, and environmental impact. The information presented is collated from experimental data on the extraction of similar triterpenoid (B12794562) compounds from plant matrices, particularly from the Eucalyptus species, a known source of this compound.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for the efficient isolation of this compound. This section compares four common extraction techniques: Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and conventional Soxhlet extraction.
Table 1: Comparison of this compound Extraction Methods
| Parameter | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Soxhlet Extraction |
| Extraction Yield | Moderate to High[1][2] | High[3][4] | High[5] | High |
| Purity of Extract | High (selective extraction)[1][2] | Moderate to High[6] | Moderate to High[7] | Low to Moderate |
| Extraction Time | Short to Moderate (30-150 min)[8] | Short (20-60 min)[3] | Very Short (5-15 min)[5] | Long (6-24 h) |
| Solvent Consumption | Low (CO2 is recycled)[9] | Low to Moderate | Low | High |
| Energy Consumption | High (due to high pressure) | Low | Moderate | High |
| Environmental Impact | Low (uses non-toxic CO2) | Low | Low | High (large solvent volumes) |
| Thermal Degradation | Minimized (low temperatures)[1] | Minimized (can be temperature controlled) | Potential risk (localized heating) | High risk |
| Selectivity | High (tunable by modifying pressure, temperature, and co-solvents)[1][2] | Moderate | Moderate | Low |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the extraction of triterpenoids from plant materials.
2.1 Supercritical Fluid Extraction (SFE)
This method utilizes carbon dioxide in its supercritical state as a solvent. The addition of a co-solvent like ethanol (B145695) can enhance the extraction of more polar compounds like this compound.
-
Apparatus: Supercritical fluid extraction system.
-
Procedure:
-
Grind the dried plant material (e.g., Eucalyptus leaves or bark) to a fine powder.
-
Pack the ground material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 10-50 MPa) and heat to the desired temperature (e.g., 40-80 °C)[8].
-
Introduce a co-solvent (e.g., 5-15% ethanol) to modify the polarity of the supercritical fluid[1][8].
-
Maintain a constant flow rate of the supercritical fluid through the extraction vessel for a specified duration (e.g., 30-150 minutes)[8].
-
Depressurize the fluid in the separator to precipitate the extract.
-
Collect the this compound-rich extract for further analysis and purification.
-
2.2 Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to disrupt plant cell walls, facilitating the release of target compounds into the solvent.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Mix the powdered plant material with a suitable solvent (e.g., ethanol, methanol) in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 20-60 minutes)[3].
-
Maintain a constant temperature during the extraction process.
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Evaporate the solvent to obtain the crude this compound extract.
-
2.3 Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and enhanced extraction efficiency.
-
Apparatus: Microwave extraction system.
-
Procedure:
-
Place the powdered plant material and a suitable solvent in a microwave-transparent vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 100-800 W) for a short duration (e.g., 5-15 minutes)[5].
-
Control the temperature and pressure inside the vessel.
-
After the extraction cycle, allow the vessel to cool before opening.
-
Filter the extract and concentrate it by evaporating the solvent.
-
2.4 Soxhlet Extraction
This is a conventional and exhaustive extraction method that serves as a benchmark for comparison.
-
Apparatus: Soxhlet extractor, heating mantle, condenser.
-
Procedure:
-
Place the powdered plant material in a thimble.
-
Position the thimble in the Soxhlet extractor.
-
Fill the round-bottom flask with a suitable solvent (e.g., dichloromethane, ethanol).
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble.
-
The solvent will extract this compound and then siphon back into the flask.
-
Continue this process for several hours (e.g., 6-24 hours) until the extraction is complete.
-
Finally, evaporate the solvent to obtain the crude extract.
-
Signaling Pathways Modulated by Triterpenoid Glycosides
Triterpenoid glycosides, including this compound, are known to exhibit various biological activities, such as anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key signaling pathways.
Caption: Putative signaling pathways modulated by this compound.
The diagram illustrates two key signaling pathways commonly affected by triterpenoid glycosides. The anti-inflammatory effects are often mediated through the inhibition of the NF-κB pathway, which reduces the expression of pro-inflammatory genes[10][11][12]. The anticancer activity is frequently associated with the inhibition of the PI3K/Akt pathway, a critical regulator of cell proliferation and survival[13][14][15]. This compound is hypothesized to exert its therapeutic effects by inhibiting key components of these pathways, such as IKK in the NF-κB pathway and PI3K in the PI3K/Akt pathway.
Conclusion
The choice of extraction method for this compound depends on the specific research or production goals.
-
For high-purity extracts and environmentally friendly processes , SFE is a promising option, despite the higher initial equipment cost.
-
For rapid and efficient extraction with high yields , UAE and MAE are excellent modern alternatives to conventional methods.
-
Soxhlet extraction , while being a simple and exhaustive method, is often less desirable due to its long extraction times, high solvent consumption, and potential for thermal degradation of the target compound.
Further optimization of each method's parameters is crucial to maximize the yield and purity of this compound for its potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Supercritical Fluid Extraction of Eucalyptus globulus Bark—A Promising Approach for Triterpenoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biozoojournals.ro [biozoojournals.ro]
- 4. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. mdpi.com [mdpi.com]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer activity of sea cucumber triterpene glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cuniloside B: A Comparative Analysis of its Potential Anti-leishmanial Mechanism of Action
For Immediate Release
[City, State] – [Date] – Cuniloside B, a naturally occurring monoterpenoid ester found in Eucalyptus species, has demonstrated promising anti-leishmanial activity. While the precise molecular mechanisms underpinning its therapeutic effect are yet to be fully elucidated, this guide provides a comparative overview of its potential modes of action against Leishmania parasites, juxtaposed with the established mechanisms of current first- and second-line anti-leishmanial drugs. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapies for leishmaniasis.
Overview of Anti-leishmanial Drug Mechanisms
Current therapeutic strategies against leishmaniasis target various essential pathways within the parasite. These include interference with the parasite's redox defense system, disruption of cell membrane integrity, inhibition of DNA replication and repair, and perturbation of protein and lipid metabolism. This guide will compare the potential mechanisms of this compound, as inferred from studies on related monoterpenoids, with those of well-established inhibitors.
Comparative Data on Mechanism of Action
The following table summarizes the known mechanisms of action for standard anti-leishmanial drugs and the hypothesized mechanisms for this compound, based on the activities of other monoterpenes.
| Drug/Compound | Drug Class | Primary Target/Mechanism of Action | Effect on Leishmania |
| Pentavalent Antimonials (e.g., Sodium Stibogluconate) | Antimonial | Inhibition of trypanothione (B104310) reductase; Induction of oxidative stress | Disruption of redox balance, DNA damage |
| Amphotericin B | Polyene | Binds to ergosterol (B1671047) in the cell membrane | Formation of pores, leading to leakage of intracellular contents and cell death |
| Miltefosine | Alkylphosphocholine | Interference with lipid metabolism and signaling pathways; Induction of apoptosis | Disruption of membrane integrity, apoptosis |
| Paromomycin | Aminoglycoside | Binds to the 30S ribosomal subunit | Inhibition of protein synthesis |
| This compound (Hypothesized) | Monoterpenoid Ester | Disruption of mitochondrial function; Induction of oxidative stress; Alteration of lipid metabolism | Increased ROS production, ATP depletion, potential membrane disruption |
Detailed Experimental Protocols (Hypothetical for this compound)
As specific experimental data for this compound's mechanism of action is not yet available, this section outlines the detailed methodologies that would be employed to investigate its anti-leishmanial activity, based on standard protocols used for similar compounds.
In Vitro Anti-leishmanial Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Leishmania promastigotes and amastigotes.
-
Methodology:
-
Leishmania promastigotes are cultured in M199 medium supplemented with fetal bovine serum.
-
Promastigotes are seeded in 96-well plates and treated with serial dilutions of this compound.
-
After 72 hours of incubation, parasite viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
For amastigotes, murine macrophages are infected with stationary-phase promastigotes.
-
Infected macrophages are then treated with this compound for 72 hours.
-
The number of intracellular amastigotes is determined by Giemsa staining and microscopic counting.
-
IC50 values are calculated from dose-response curves.
-
Mitochondrial Membrane Potential Assay
-
Objective: To assess the effect of this compound on the mitochondrial membrane potential of Leishmania parasites.
-
Methodology:
-
Promastigotes are treated with this compound at its IC50 concentration.
-
After incubation, parasites are stained with the fluorescent probe JC-1.
-
Changes in mitochondrial membrane potential are measured by flow cytometry, detecting the shift from red (high potential) to green (low potential) fluorescence.
-
Reactive Oxygen Species (ROS) Measurement
-
Objective: To quantify the generation of intracellular ROS in Leishmania parasites following treatment with this compound.
-
Methodology:
-
Promastigotes are treated with this compound.
-
The fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) is added to the culture.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the established signaling pathways for known anti-leishmanial drugs and the proposed pathway for this compound.
Caption: Mechanisms of action for established anti-leishmanial drugs.
Safety Operating Guide
Proper Disposal of Cuniloside B: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cuniloside B, a triterpenoid (B12794562) glycoside. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific waste management policies.
Hazard Summary and Data
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| (Single Exposure) | ||
| General Saponin Hazard | Not Classified | As a saponin, this compound may exhibit hemolytic activity and should be considered toxic to aquatic life. |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a respirator may be necessary based on a risk assessment.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it is to be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Any lab materials grossly contaminated with the powder (e.g., weighing papers, contaminated paper towels, gloves) must be collected in a dedicated, durable, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
If using solvents, segregate halogenated and non-halogenated solvent waste streams if required by your institution.
-
Crucially, do not dispose of any liquid containing this compound down the drain.
-
-
Incompatible Materials: Store this compound waste separately from strong acids, strong bases, and strong oxidizing agents to avoid potentially hazardous reactions.
Disposal of Empty Containers
Containers that once held this compound must be decontaminated before being discarded or recycled.
-
Triple-Rinse Procedure:
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol).
-
Collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container.
-
-
Final Disposal:
-
Once triple-rinsed, deface or remove the original labels from the container.
-
Dispose of the decontaminated container in accordance with your institution's procedures for empty chemical containers.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Final Disposal Logistics
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Waste Pickup: Once a waste container is full or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EH&S) department to arrange for pickup.
-
Professional Disposal: Final disposal must be conducted by a licensed and approved hazardous waste management facility. Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Cuniloside B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or poorly characterized compounds like Cuniloside B. While specific hazard data for this compound is limited, a proactive and cautious approach to personal protective equipment (PPE), handling, and disposal is essential. This guide provides immediate, essential safety and logistical information to foster a secure research environment.
Personal Protective Equipment (PPE) for this compound
Based on the available safety information, which indicates a lack of comprehensive hazard data, a conservative approach to PPE is recommended. The following table summarizes the necessary protective gear for handling this compound, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Equipment | When to Use |
| Standard LaboratoryProtection (Level D Equivalent) | Safety glasses with side shields or chemical splash gogglesStandard laboratory coatNitrile gloves | For handling small quantities in a well-ventilated area, preparing dilutions in a fume hood. |
| Enhanced Protection(Level C Equivalent) | Full-face shield or chemical splash gogglesChemical-resistant lab coat or apronDouble-gloving with nitrile glovesFull-face air-purifying respirator if aerosols may be generated | When working with larger quantities, or when there is a potential for splashing or aerosolization outside of a primary containment device (e.g., fume hood, glove box). |
| Emergency Situations(Spill or Fire) | Positive pressure, full face-piece self-contained breathing apparatus (SCBA)Totally encapsulated chemical- and vapor-protective suitInner and outer chemical-resistant gloves | In the event of a significant spill or fire involving this compound.[1] |
Note: The selection of PPE should always be based on a site-specific risk assessment.
Procedural Guidance for Handling this compound
Adherence to strict operational protocols is critical to minimize exposure and ensure safety.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood or a glove box.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or puncture before use.[2]
-
Weighing and Transfer:
-
During Experimentation:
-
Avoid contact with skin and eyes.[2]
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Decontamination:
-
Upon completion of work, thoroughly wash hands with soap and water.
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
-
Containerization: Collect all this compound waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Route: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
